1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJRJSQPWZHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473678 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126344-09-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 126344-09-0)
A Keystone Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the privileged 7-azaindole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven insights into its synthesis, characterization, and potential therapeutic applications. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from the well-established chemistry of the 7-azaindole core to provide a robust and scientifically grounded resource.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered immense interest in medicinal chemistry. Its structure is a bioisostere of both indole and purine, allowing it to mimic these critical biological building blocks and interact with a wide array of enzymatic targets. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly modulate a molecule's physicochemical properties, binding affinity, and metabolic stability compared to its indole counterpart.[1]
The N1 position of the pyrrole ring is a critical vector for chemical modification. Substitution at this position, such as with the ethyl group in this compound, can profoundly influence the molecule's steric and electronic profile. This often leads to enhanced selectivity for specific biological targets, improved pharmacokinetic properties, and novel intellectual property opportunities. Derivatives of the 7-azaindole scaffold have shown remarkable efficacy as inhibitors of various protein kinases, positioning them at the forefront of oncology and immunology research.[2][3][4][5]
Physicochemical and Spectroscopic Profile
While exhaustive experimental data for this compound is not publicly available, its properties can be reliably predicted based on the known data for the parent 7-azaindole and the effects of N-alkylation.
Predicted Physicochemical Properties
The introduction of an ethyl group at the N1 position is expected to increase the lipophilicity (logP) and molecular weight compared to the parent 7-azaindole. The basicity of the pyridine nitrogen is not expected to change significantly.
| Property | Value (7-azaindole) | Predicted Value (1-Ethyl-7-azaindole) | Source / Rationale |
| CAS Number | 271-63-6 | 126344-09-0 | Topic of Guide |
| Molecular Formula | C₇H₆N₂ | C₉H₁₀N₂ | Addition of C₂H₄ |
| Molecular Weight | 118.14 g/mol | 146.19 g/mol | Calculated |
| Appearance | White to light yellow powder | Predicted: Colorless to pale yellow oil or low-melting solid | N-alkylation often lowers melting point |
| Melting Point | 104-107 °C | Predicted: < 100 °C | [6] |
| Boiling Point | 270 °C | Predicted: > 270 °C | Increased molecular weight |
| XLogP3 | 1.1 | ~1.8 - 2.1 | Estimated increase from ethyl group |
Predicted Spectroscopic Signature
The following table outlines the expected key signals for the analytical characterization of this compound. These predictions are based on standard spectroscopic principles and data from analogous structures.[7][8]
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | Ethyl Group: Quartet (~4.2-4.4 ppm, 2H, -CH₂-) and a Triplet (~1.4-1.6 ppm, 3H, -CH₃). The downfield shift of the methylene protons is due to their attachment to the nitrogen atom. Aromatic Protons: Signals for H2, H3, H4, H5, and H6 protons on the bicyclic core, with expected shifts influenced by the N-ethyl group. |
| ¹³C NMR | Ethyl Group: Two signals corresponding to the -CH₂- (~40-45 ppm) and -CH₃ (~14-16 ppm) carbons. Aromatic Carbons: Seven distinct signals for the carbons of the pyrrolopyridine core. |
| IR Spectroscopy | Absence of the N-H stretch (~3100-3500 cm⁻¹) seen in the parent 7-azaindole. Presence of C-H stretching from the ethyl group and aromatic rings (~2850-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 146. Key fragmentation patterns would likely involve the loss of the ethyl group or components thereof. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved through the direct N-alkylation of the commercially available 7-azaindole. This method is well-established for indoles and related heterocycles.
Experimental Protocol: N-Ethylation of 7-Azaindole
This protocol is a robust, self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound from 7-azaindole via nucleophilic substitution.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or Ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Deprotonation (Formation of the Azaindole Anion):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction with the hydride.
-
Slowly add sodium hydride (1.1 eq) portion-wise. The evolution of hydrogen gas should be observed.
-
Causality: 7-azaindole's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the highly nucleophilic azaindole anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the anion's reactivity.
-
-
Alkylation (Nucleophilic Attack):
-
After gas evolution ceases (approx. 30-60 minutes), slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: The azaindole anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic Sₙ2 reaction. The iodide is an excellent leaving group, facilitating the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Causality: The quenching step ensures safe handling. The extractive work-up transfers the desired organic product into the ethyl acetate layer, separating it from water-soluble byproducts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography is essential to remove mineral oil from the NaH dispersion and any potential byproducts, such as C3-alkylated isomers, yielding the pure N1-ethylated product.
-
Synthesis Workflow Diagram
Caption: Workflow for the N-Ethylation of 7-Azaindole.
Potential Biological Activity and Therapeutic Applications
While this compound itself is not extensively documented as a therapeutic agent, the 7-azaindole scaffold is a cornerstone of many targeted therapies. The N1-substituent plays a crucial role in tuning the inhibitory profile and pharmacological properties. Based on extensive literature, this molecule is a prime candidate for investigation in several key therapeutic areas.
-
Kinase Inhibition: The 7-azaindole core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. N1-substituted derivatives have shown potent activity against:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[2]
-
Janus Kinases (JAKs): Specifically JAK3, which is critical for cytokine signaling in immune cells, making inhibitors valuable for autoimmune diseases and organ transplant rejection.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in human cancer.[5]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Implicated in cell proliferation and electrolyte homeostasis, presenting opportunities in renal and cardiovascular diseases.[9]
-
-
Phosphodiesterase (PDE) Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of PDE4B, an enzyme that regulates inflammation. This suggests potential applications in treating inflammatory conditions like COPD, asthma, and neuroinflammatory disorders.[4]
-
Other Potential Applications: The scaffold has also been investigated for developing agents with analgesic, neuroprotective, and anti-proliferative activities against various cancer cell lines.[10][11][12]
Logical Pathway for Drug Discovery
The exploration of this compound as a drug candidate would follow a logical, target-based screening cascade.
Caption: Target-based screening cascade for the title compound.
Safety and Handling
No specific MSDS is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of this class. The safety profile should be inferred from its parent compound, 7-azaindole, and related pyridinic compounds.[13][14][15]
-
GHS Hazard Classification (Inferred from 7-Azaindole):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, consider refrigeration or storage under an inert atmosphere to prevent degradation.
-
Conclusion
This compound represents a molecule of significant interest for chemical and pharmaceutical research. As a derivative of the highly versatile 7-azaindole scaffold, it holds considerable potential as a modulator of key biological pathways, particularly in the realm of kinase inhibition. While specific data on this compound remains sparse, the well-understood principles of its core structure provide a strong foundation for its synthesis, characterization, and exploration in drug discovery programs. This guide serves as a technical starting point for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
References
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- Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
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- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
- ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Capot Chemical. (2026). MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-.
- ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles.
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- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-7.
- Journal of Medicinal Chemistry. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Organic Letters. (n.d.). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.
- Organic Chemistry Frontiers. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. RSC Publishing.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
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- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Lead Sciences. (n.d.). Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
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- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Abstract
1-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the privileged 7-azaindole scaffold, represents a significant building block in modern medicinal chemistry. The unique electronic and structural characteristics of the 7-azaindole core are pivotal in the design of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Understanding the fundamental physicochemical properties of its derivatives is a prerequisite for successful drug discovery and development, directly influencing parameters from synthetic route optimization to pharmacokinetic profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bioisostere of both indole and the purine base adenine. This structural mimicry allows it to function as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1] The introduction of an ethyl group at the N-1 position of the pyrrole ring, creating this compound, modifies the molecule's lipophilicity, steric profile, and metabolic stability without disrupting its core hydrogen-bonding capabilities. A thorough characterization of these modified properties is essential for predicting its behavior in biological systems and for rational drug design.
Molecular Structure and Core Identifiers
The foundational attributes of this compound are summarized below. These data serve as the primary reference for all subsequent experimental and computational analyses.
Caption: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| CAS Number | 126344-09-0 | [4] |
| Parent Compound | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [5] |
| Parent CAS Number | 271-63-6 | [5] |
Melting Point: A Criterion for Purity
Importance: The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range is indicative of a pure compound, whereas impurities typically cause a depression and broadening of the melting range. This parameter is fundamental for quality control in synthesis and for ensuring the integrity of a compound before biological screening.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point using a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A granular sample should be gently pulverized to ensure uniform heat transfer.
-
Capillary Loading: Invert a capillary tube (closed at one end) and tap the open end into the powdered sample. The solid should be packed to a height of 2-3 mm by tapping the closed end on a hard surface or by dropping it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Approximation (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine an approximate range. Allow the apparatus to cool significantly before the precise measurement.
-
Precise Measurement: Heat the block at a medium rate to approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Record the temperature (T₂) when the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
Expertise & Causality: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an artificially high and broad melting range. Proper packing ensures that the entire sample melts uniformly.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: The Key to Bioavailability
Importance: Solubility is a paramount property in drug development, directly impacting a compound's absorption, distribution, and formulation possibilities. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Determining the solubility of this compound in various media (e.g., aqueous buffers at physiological pH, organic solvents) is essential for designing relevant biological assays and developing viable dosage forms.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility.
Methodology:
-
Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).
-
Sample Addition: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Trustworthiness: This protocol is self-validating because the continued presence of excess solid confirms that the solution is saturated. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is being quantified, avoiding interference from impurities or degradants.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa): Predicting In Vivo Behavior
Importance: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the pyridine nitrogen is basic and can be protonated. Its pKa is critical for predicting the compound's charge state in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). The ionization state profoundly affects solubility, membrane permeability (absorption), and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution with a constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[7]
-
Initial Acidification: As this compound is a weak base, the solution should be first acidified with a strong acid (e.g., 0.1 M HCl) to a pH well below the expected pKa (e.g., pH 2) to ensure the molecule is fully protonated.
-
Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH is well above the expected pKa (e.g., pH 11-12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
Expertise & Causality: Maintaining a constant ionic strength is crucial because the activity of ions in solution, which affects the true equilibrium, is dependent on the total ionic concentration. By keeping it constant with an inert salt like KCl, the measured pKa is more consistent and closer to the thermodynamic value.[7] Starting with the fully protonated form and titrating with a base ensures a clear and well-defined titration curve for a basic compound.
Spectral Properties: Confirming Molecular Identity
Importance: Spectroscopic data provides the definitive fingerprint of a molecule, confirming its structure and identity. A combination of NMR, IR, and Mass Spectrometry is essential for the unambiguous characterization of newly synthesized compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the pyrrolopyridine core and the characteristic triplet and quartet signals of the N-ethyl group.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule. Distinct signals for the aromatic carbons and the two carbons of the ethyl group would be expected.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. Key expected peaks would include C-H stretching from the aromatic and aliphatic groups, and C=C and C=N stretching within the aromatic ring system. Data for the parent 7-azaindole shows prominent features that would be largely retained in the N-ethylated derivative.[7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI-MS would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 147.19. The fragmentation pattern can also provide structural information. The NIST WebBook provides mass spectral data for the parent compound, 1H-Pyrrolo[2,3-b]pyridine, which serves as a useful reference.[5]
Synthetic Approach: N-Alkylation of 7-Azaindole
A common and direct route to this compound is the N-alkylation of the parent 7-azaindole scaffold. This reaction leverages the nucleophilicity of the pyrrole nitrogen.
General Synthetic Protocol
Methodology:
-
Deprotonation: To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF), add a strong base such as sodium hydride (NaH). This deprotonates the pyrrole nitrogen, forming the highly nucleophilic azaindole anion.
-
Alkylation: After a short stirring period to ensure complete deprotonation, add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated. The crude product is purified, typically by flash column chromatography on silica gel, to yield pure this compound.
Caption: General Workflow for the Synthesis of this compound.
Conclusion
This compound is a molecule of significant interest, built upon the medicinally vital 7-azaindole scaffold. Its physicochemical properties—melting point, solubility, pKa, and spectral characteristics—are not merely academic data points; they are the fundamental parameters that govern its behavior from the reaction flask to complex biological systems. The experimental protocols and scientific principles detailed in this guide provide a robust framework for the accurate characterization of this compound and its analogs. A thorough understanding and application of these principles are indispensable for any researcher aiming to leverage the therapeutic potential of the 7-azaindole family in drug discovery and development.
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The Ascendance of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Core in Modern Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has solidified its position as a "privileged" scaffold in the landscape of medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have made it a cornerstone in the design of targeted therapeutics, particularly in oncology. This guide provides an in-depth exploration of the 7-azaindole core, from its fundamental physicochemical properties and synthesis to its strategic application in drug design, with a significant focus on kinase inhibition. We will dissect the causal mechanisms behind its efficacy, present validated synthetic protocols, and visualize its interactions within critical biological pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
1H-pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle where a pyridine ring is fused to a pyrrole ring.[1] This seemingly simple isosteric replacement of a carbon atom with a nitrogen at the 7-position of the indole scaffold imparts a profound and advantageous shift in the molecule's physicochemical and biological properties.[1][2]
The true power of the 7-azaindole core lies in its enhanced hydrogen bonding capability. The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrolic nitrogen at position 1 serves as a hydrogen bond donor.[3][4][5] This dual functionality allows for a potent bidentate hydrogen bond interaction with the hinge region of many kinases, a critical interaction for potent and selective inhibition.[3][4][6] This superior binding motif often translates into significantly improved potency (lower IC₅₀ values) compared to its indole counterpart.[2] Furthermore, as a bioisostere of indole and purine, 7-azaindole can mimic the natural ligands of various enzymes, enhancing its potential for biological activity.[5][7]
The introduction of the nitrogen atom also favorably modulates physicochemical properties such as solubility and bioavailability, addressing common challenges in drug development.[8] These combined attributes are not theoretical; they have been instrumental in the successful development of numerous FDA-approved drugs and clinical candidates, cementing 7-azaindole's status as a truly privileged structure.[2][9]
Synthesis and Functionalization: Building the Core
The construction and elaboration of the 7-azaindole nucleus have evolved significantly since its first reported synthesis.[9] Modern synthetic chemistry offers a versatile toolbox for accessing this scaffold and its derivatives, enabling precise control over substitution patterns for structure-activity relationship (SAR) studies.
Foundational Synthetic Strategies
Historically, methods like the Madelung-type cyclization of 2-formamido-3-picoline laid the groundwork for 7-azaindole synthesis.[9] Another classical approach is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring. For instance, the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) can efficiently yield a 2-substituted-7-azaindole.[10]
Modern Methodologies: Precision and Versatility
Advances in metal-catalyzed cross-coupling reactions have revolutionized the functionalization of the 7-azaindole core, allowing for the introduction of diverse substituents at nearly every position.[11]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are now standard procedures.[12][13] Starting from halogenated 7-azaindole intermediates (e.g., chloro- or iodo- derivatives), chemists can readily introduce aryl, heteroaryl, and amine functionalities.[13][14] The regioselectivity of these reactions is a key consideration, often dictated by the inherent reactivity of the different positions on the ring and the choice of catalyst and reaction conditions.[13][14]
-
Domino Reactions: One-pot, multi-component reactions have been developed for the efficient construction of complex 7-azaindole derivatives from simple starting materials, streamlining the synthetic process.[8][15]
Representative Synthetic Protocol: Chichibabin-type Cyclization
This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile, a method that showcases a robust approach to forming the core structure.[10]
Step-by-Step Methodology:
-
Base Preparation: A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in dry tetrahydrofuran (THF) at -40 °C under an inert argon atmosphere by adding n-butyllithium to diisopropylamine.[10]
-
Picoline Metalation: 2-Fluoro-3-picoline (1.0 equivalent) is added to the LDA solution and stirred for 60 minutes at -40 °C to facilitate the formation of the corresponding benzyllithium intermediate.[10]
-
Condensation & Cyclization: Benzonitrile (1.2 equivalents) is then added to the reaction mixture. The mixture is stirred for an additional 2 hours at -40 °C. The nucleophilic attack of the metalated picoline on the nitrile, followed by intramolecular cyclization and elimination of lithium fluoride, affords the 2-phenyl-7-azaindole.[10]
-
Workup & Purification: The reaction is quenched with a suitable proton source (e.g., water or ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired 2-phenyl-7-azaindole.[10] An alternative inverse addition, where the picoline is added to a pre-formed mixture of LDA and benzonitrile, can also be effective.[10]
Causality: The use of a strong, non-nucleophilic base like LDA is critical for the selective deprotonation of the methyl group of the picoline without competing addition to the pyridine ring. The fluoro-substituent in this example serves as an efficient leaving group during the final cyclization step.[10]
Diagram 1: General Synthetic Pathway via Chichibabin Cyclization
Caption: A simplified workflow of the Chichibabin-type synthesis of 2-substituted-7-azaindoles.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The 7-azaindole core is a prolific scaffold in drug discovery, with a particularly strong record in the development of kinase inhibitors for cancer therapy.[3][7] Its ability to mimic the adenine portion of ATP allows it to effectively compete for the ATP-binding site of kinases.[7]
Kinase Inhibition: The Hinge-Binding Advantage
The primary mechanism of action for many 7-azaindole-based kinase inhibitors is their interaction with the "hinge" region of the kinase catalytic domain.[2] This flexible segment connects the N- and C-lobes of the enzyme. The 7-azaindole scaffold perfectly positions its hydrogen bond donor (N1-H) and acceptor (N7) to form a stable, bidentate hydrogen bond with the backbone amide and carbonyl groups of the hinge residues, such as a conserved methionine.[14] This high-affinity interaction is a key determinant of the compound's potency.[2][6]
Vemurafenib (Zelboraf®): A Case Study Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, approved for the treatment of late-stage melanoma.[3][6] Its discovery was a landmark achievement in structure-based drug design, starting from a 7-azaindole fragment.[6][7] The 7-azaindole core of vemurafenib forms the crucial bidentate hydrogen bond with the hinge region of BRAF, anchoring the molecule in the ATP-binding pocket.[6] Substituents on the core were then optimized to achieve high potency and selectivity.[7]
Diagram 2: BRAF Signaling Pathway and Inhibition by Vemurafenib
Caption: The RAS-RAF-MEK-ERK pathway and the point of inhibition by Vemurafenib.
Notable Drugs and Clinical Candidates
The versatility of the 7-azaindole scaffold is demonstrated by its presence in a range of inhibitors targeting different kinases and other protein families.
| Compound Name | Brand Name | Primary Target(s) | Therapeutic Indication | Key Feature |
| Vemurafenib | Zelboraf® | BRAF V600E Kinase | Metastatic Melanoma[6][7] | Potent and selective hinge-binder.[7] |
| Pexidartinib | Turalio® | CSF1R Kinase | Tenosynovial Giant Cell Tumor[8][13] | Demonstrates the scaffold's utility beyond oncology staples. |
| Venetoclax | Venclexta® | B-cell lymphoma 2 (Bcl-2) | Chronic Lymphocytic Leukemia[7][8] | Highlights application against non-kinase targets. |
| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Broad-spectrum kinase inhibitor. |
| Various Clinical Candidates | N/A | PI3K, FGFR, ATM, Aurora Kinases | Various Cancers[14][16][17][18] | Active area of research with many compounds in trials.[16][19] |
Beyond Kinases
While kinase inhibition is the most prominent application, the 7-azaindole core has shown utility against other targets. For example, derivatives have been developed as inhibitors of phosphodiesterase 4B (PDE4B) and as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[16][20][21] This demonstrates the scaffold's potential as a starting point for discovering inhibitors for a wide array of biological targets.[16]
Future Perspectives and Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has transitioned from a heterocyclic curiosity to an indispensable tool in drug discovery. Its unique combination of a rigid bicyclic structure, potent hinge-binding capabilities, and favorable physicochemical properties has made it a highly successful core for targeted therapies.[2][5]
Future research will likely focus on the continued exploration of novel functionalizations of the 7-azaindole ring to develop next-generation inhibitors with improved selectivity and resistance profiles.[11] The application of this scaffold is also expected to expand beyond oncology into other therapeutic areas such as inflammatory and neurodegenerative diseases. The robust and ever-growing synthetic methodologies available for its modification ensure that the 7-azaindole core will remain a central and highly valued motif in medicinal chemistry for the foreseeable future.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl-7-Azaindole Compounds
Introduction: The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaindole framework, a bioisostere of the endogenous indole and purine systems, has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds targeting a wide array of proteins. The strategic replacement of a carbon atom in the indole ring with a nitrogen atom at the 7-position endows the scaffold with unique physicochemical properties. This modification can enhance solubility, modulate pKa and lipophilicity, and, most critically, improve target binding affinity and pharmacokinetic profiles.[2][3]
One of the most significant applications of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[2][3] The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively.[4][5] This arrangement allows for the formation of bidentate hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition.[4][5] The versatility of this scaffold is further underscored by the numerous FDA-approved drugs and clinical candidates that incorporate it, such as the BRAF inhibitor vemurafenib.[2][6] This guide will provide an in-depth exploration of the key therapeutic targets of ethyl-7-azaindole compounds, with a focus on protein kinases and other emerging target classes.
Part 1: Protein Kinases as Primary Therapeutic Targets
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Dysregulation of kinase activity is a hallmark of many pathological states. The 7-azaindole scaffold is exceptionally well-suited for targeting the ATP-binding site of these enzymes.[1][2]
Mitogen-Activated Protein Kinase (MAPK) Pathway: Targeting p38α MAPK
Therapeutic Rationale: The p38 MAP kinase is a key regulator of pro-inflammatory cytokine biosynthesis, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1] Consequently, inhibitors of p38α MAPK are of significant interest for the treatment of inflammatory diseases.
Mechanism of Inhibition: Ethyl-7-azaindole derivatives have been developed as potent, ATP-competitive inhibitors of p38α MAPK.[1] The 7-azaindole core forms a crucial hydrogen bond with the backbone of Met-109 in the hinge region of the kinase's ATP-binding site.[1] Substituents on the ethyl-7-azaindole scaffold can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[1]
Signaling Pathway Diagram 1: The p38 MAPK Signaling Cascade
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Validation: The development of potent p38 MAPK inhibitors requires a robust screening cascade to assess both enzymatic and cellular activity.
Table 1: Inhibitory Activity of a Representative 7-Azaindole Derivative against p38α MAPK
| Compound ID | Enzymatic IC50 (p38α) | Cellular dWBA IC50 |
| 120 | 60 nM | 48 nM |
| Data adapted from a study on 7-azaindole based p38α MAP kinase inhibitors.[1] |
Protocol 1: In Vitro p38α MAPK Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of p38α kinase (e.g., recombinant human p38α) in kinase buffer.
-
Prepare a solution of the europium-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Serially dilute the ethyl-7-azaindole test compound in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α kinase and the europium-labeled antibody mixture to all wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no kinase) controls is crucial for validating the assay performance. The Z'-factor should be calculated to assess the robustness of the assay.
Workflow Diagram 1: Screening Cascade for p38α MAPK Inhibitors
Caption: A typical screening workflow for identifying p38 MAPK inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Anti-Angiogenic Potential
Therapeutic Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7]
Mechanism of Inhibition: 7-azaindole derivatives have been designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. The specific interactions often mimic those of other kinase inhibitors, with the 7-azaindole core engaging the hinge region.
Signaling Pathway Diagram 2: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Validation: Evaluating the anti-angiogenic potential of ethyl-7-azaindole compounds involves assessing their impact on VEGFR-2 signaling and endothelial cell function.
Table 2: Anti-proliferative and VEGFR-2 Inhibitory Activities of a Selected Indole Derivative
| Compound ID | VEGFR-2 IC50 | MCF-7 IC50 (µM) | HCT 116 IC50 (µM) |
| Compound 7 | 25 nM | 12.93 | 11.52 |
| Data from a study on a new 1H-indole derivative with VEGFR-2 inhibitory activity.[8] |
Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
Principle: This assay measures the ability of a test compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluence.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the ethyl-7-azaindole compound for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the compound concentration to determine the IC50.
-
Causality and Self-Validation: The inclusion of a vehicle control (DMSO) and a positive control (VEGF stimulation without inhibitor) is essential. Comparing the levels of p-VEGFR-2 to total VEGFR-2 ensures that the observed decrease in phosphorylation is due to kinase inhibition and not a reduction in the total amount of the receptor.
Phosphoinositide 3-Kinase (PI3K): Targeting Cancer Cell Survival
Therapeutic Rationale: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[9] This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for cancer therapy.[9]
Mechanism of Inhibition: 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[9] A fragment-based drug discovery approach has been successfully employed, where the 7-azaindole scaffold serves as a hinge-binding fragment.[3][9]
Signaling Pathway Diagram 3: The PI3K/AKT/mTOR Signaling Pathway
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Experimental Validation: A key aspect of developing PI3K inhibitors is to assess their selectivity across the different Class I PI3K isoforms (α, β, γ, δ), as this can influence both efficacy and toxicity.
Table 3: PI3K Isoform Selectivity of an Azaindole-based PI3Kγ Inhibitor
| Compound ID | PI3Kγ IC50 (µM) | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kδ |
| 28 | 0.040 | >300-fold | >300-fold | >300-fold |
| Data from a study on 7-azaindole isoindolinone-based PI3Kγ inhibitors.[10] |
Protocol 3: Western Blot Analysis of Downstream PI3K Signaling (p-AKT)
Principle: This protocol measures the phosphorylation of AKT, a key downstream effector of PI3K, to assess the cellular activity of a PI3K inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation).
-
Treat the cells with a serial dilution of the ethyl-7-azaindole compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration as described in Protocol 2.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated AKT (p-AKT at Ser473).
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize the p-AKT signal to the total AKT signal.
-
Determine the IC50 for the inhibition of AKT phosphorylation.
-
Trustworthiness of the Protocol: This assay directly measures the functional consequence of PI3K inhibition in a cellular context. The use of a cell line with a known PI3K pathway mutation provides a physiologically relevant system. Normalizing to total AKT ensures that the observed effects are not due to changes in protein expression.
Other Notable Kinase Targets
The versatility of the 7-azaindole scaffold has led to its application in the development of inhibitors for a wide range of other kinases, including:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Covalent inhibitors for the treatment of hepatocellular carcinoma.[11]
-
Janus Kinase 2 (JAK2): Potent inhibitors for hematological malignancies.[1]
-
Cell Division Cycle 7 (Cdc7): Inhibitors targeting DNA replication initiation in cancer.[1]
-
Aurora A Kinase: Anti-proliferative agents for various cancers.[6]
-
Rho-Associated Kinase (ROCK): Potential therapeutics for hypertension, glaucoma, and erectile dysfunction.[6]
Part 2: Emerging Non-Kinase Therapeutic Targets
While kinases are the most prominent targets, the utility of the 7-azaindole scaffold extends to other protein families.
G-Protein Coupled Receptors: CCR2 Antagonism
Therapeutic Rationale: The chemokine receptor CCR2 and its ligand CCL2 play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonizing this interaction is a promising strategy for treating inflammatory and autoimmune diseases.
SAR Insights: Structure-activity relationship studies have led to the discovery of 7-azaindole piperidine derivatives as potent CCR2 antagonists with IC50 values in the nanomolar range.[12]
DNA Repair Pathways: PARP-1 Inhibition
Therapeutic Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response. PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Activity of 7-Azaindole Derivatives: A 7-azaindole-1-carboxamide derivative has demonstrated anti-proliferative activity through the inhibition of PARP-1.[6]
Ion Channels: Orai Calcium Channel Inhibition
Therapeutic Rationale: Orai calcium channels are critical for store-operated calcium entry in various cell types, including immune cells. Inhibition of these channels can modulate immune responses.
Anti-inflammatory Activity: A 7-azaindole derivative has been shown to exhibit anti-inflammatory activity by inhibiting Orai calcium channels, leading to a reduction in airway cell infiltration in a rat model of allergic inflammation.[6]
Conclusion: The Future of Ethyl-7-Azaindole Compounds in Drug Discovery
The ethyl-7-azaindole scaffold has proven to be an exceptionally versatile and valuable starting point for the design of potent and selective modulators of a wide range of therapeutic targets. Its ability to act as a bioisostere for endogenous purines and indoles, coupled with its favorable physicochemical properties and capacity to form key hydrogen bonding interactions, has cemented its status as a privileged structure in medicinal chemistry. The extensive research into 7-azaindole-based kinase inhibitors has yielded significant clinical successes and continues to be a highly productive area of investigation. Furthermore, the expansion of this scaffold to target other protein classes, including GPCRs, DNA repair enzymes, and ion channels, highlights its broad applicability. Future research will undoubtedly uncover new therapeutic targets for ethyl-7-azaindole compounds and further refine their design to achieve even greater potency, selectivity, and drug-like properties, ultimately leading to the development of novel and effective therapies for a host of human diseases.
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The Ascendance of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged from a position of relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for the indole nucleus have cemented its status as a privileged scaffold, particularly in the development of targeted therapies such as kinase inhibitors. This in-depth technical guide traces the historical trajectory of 7-azaindole, from its initial synthesis to the sophisticated methodologies that now enable its widespread application. We will explore the causal factors driving the evolution of its synthesis, provide detailed protocols for key transformations, and illuminate its transformative impact on the landscape of drug development.
Introduction: The Genesis of a Privileged Heterocycle
The story of 1H-pyrrolo[2,3-b]pyridine is a compelling narrative of chemical innovation driven by therapeutic need. As a bioisostere of the indole ring system, 7-azaindole offers a strategic modification for medicinal chemists. The replacement of a carbon atom with a nitrogen atom in the six-membered ring can modulate a compound's physicochemical properties, such as its partition coefficient (LogP), polar surface area (tPSA), and aqueous solubility (LogS).[1] This substitution can also introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and potency.[2]
The 7-azaindole scaffold is a recurring motif in numerous biologically active compounds, prized for its ability to interact favorably with biological targets.[3] Its structural similarity to the adenine fragment of adenosine triphosphate (ATP) makes it an especially valuable scaffold in the design of kinase inhibitors, which often target the ATP-binding site of kinases.[1][2] This has led to the development of several FDA-approved drugs containing the 7-azaindole core, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[2]
The Dawn of 7-Azaindole: Early Discovery and Synthetic Hurdles
The first reported synthesis of the parent 1H-pyrrolo[2,3-b]pyridine was a landmark achievement that opened the door to the exploration of this heterocyclic system. Early synthetic efforts were often hampered by low yields and harsh reaction conditions, limiting the accessibility of 7-azaindole derivatives for biological investigation. The primary challenge in synthesizing azaindoles lies in the heteroannulation process—the construction of the pyrrole ring onto a pre-existing pyridine ring, or vice versa.[4]
Initial interest in 7-azaindole and its derivatives was fueled by their potential as antimalarial agents, which spurred research into the synthesis of various substituted analogs.[5] However, the limitations of early synthetic methods meant that the full potential of the 7-azaindole scaffold remained largely untapped for several decades.
Evolution of Synthetic Methodologies: From Classical Reactions to Modern Innovations
The growing importance of 7-azaindole in medicinal chemistry has catalyzed the development of more efficient and versatile synthetic routes. While classical indole syntheses have been adapted for azaindole preparation, many have proven to be less effective due to the electron-deficient nature of the pyridine ring.[6][7] This has necessitated the development of novel strategies and the refinement of existing methods to accommodate the unique reactivity of pyridine-based precursors.
Classical Approaches and Their Limitations
Several classical indole syntheses have been explored for the preparation of 7-azaindoles, with varying degrees of success.
-
Fischer Indole Synthesis: This venerable reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, has been applied to the synthesis of 7-azaindoles.[6][8] However, the reaction is often inefficient for azaindoles due to the deactivation of the pyridine ring.[6] Success is typically limited to pyridylhydrazines bearing electron-donating groups.[7][9]
-
Madelung Synthesis: The intramolecular condensation of an N-acyl-o-toluidine derivative, has been used for the synthesis of the parent 7-azaindole.[10]
-
Hemetsberger-Knittel Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[11][12] It has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles, often providing better yields at higher temperatures and shorter reaction times compared to the analogous indole synthesis.[13]
Modern Synthetic Breakthroughs
The limitations of classical methods have spurred the development of more robust and flexible approaches to 7-azaindole synthesis.
-
Bartoli Indole Synthesis: This reaction has become a cornerstone for the synthesis of 7-substituted indoles, a class of compounds that are difficult to prepare using traditional methods.[14][15] The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[16][17] The steric bulk of the ortho substituent is crucial for facilitating the key[18][18]-sigmatropic rearrangement.[14]
-
Leimgruber-Batcho Indole Synthesis: This two-step process, starting from an o-nitrotoluene, has emerged as a popular alternative to the Fischer synthesis due to its mild conditions and high yields.[19][20] The key intermediate is an enamine, which undergoes reductive cyclization to form the indole ring.[19] Microwave-assisted Leimgruber-Batcho reactions have been developed to accelerate the synthesis of indoles and azaindoles.[21]
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the 7-azaindole core.[22] Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide range of substituents at various positions of the bicyclic system, providing access to complex and diverse molecular architectures.[3]
The following diagram illustrates the general workflow for several key synthetic routes to the 7-azaindole core.
Caption: Key Synthetic Pathways to the 7-Azaindole Core.
Experimental Protocols: A Practical Guide
To provide a practical understanding of these methodologies, detailed experimental protocols for two widely used synthetic routes are presented below.
Protocol: Bartoli Synthesis of a 7-Substituted 7-Azaindole
This protocol describes a general procedure for the synthesis of a 7-substituted indole from an ortho-substituted nitroarene, a method particularly valuable for accessing sterically hindered indoles.[14][16]
Materials:
-
ortho-Substituted nitroarene (1.0 eq)
-
Vinylmagnesium bromide (3.0 eq, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ortho-substituted nitroarene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add the vinylmagnesium bromide solution dropwise over 30 minutes, maintaining the internal temperature below -35 °C.
-
Stir the reaction mixture at -40 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-substituted indole.
Protocol: Leimgruber-Batcho Synthesis of a 7-Azaindole
This protocol outlines the synthesis of a 7-azaindole from an ortho-nitropicoline, a method known for its high yields and mild reaction conditions.[19]
Materials:
-
ortho-Nitropicoline (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)
-
Pyrrolidine (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Palladium on carbon (10 wt. %, 0.1 eq)
-
Hydrazine hydrate (5.0 eq)
-
Methanol
-
Ethyl acetate
Procedure:
-
Enamine Formation:
-
To a solution of the ortho-nitropicoline in anhydrous DMF, add pyrrolidine followed by DMFDMA.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Collect the precipitated enamine by filtration, wash with water, and dry under vacuum.
-
-
Reductive Cyclization:
-
Suspend the enamine in methanol and add palladium on carbon.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 7-azaindole.
-
The Impact of 7-Azaindole on Drug Discovery: A Privileged Scaffold in Action
The 1H-pyrrolo[2,3-b]pyridine scaffold has become a mainstay in modern drug discovery, with a multitude of derivatives being investigated for a wide range of therapeutic applications.[18][23][24][25][26][27][28][29][30][31][32] Its prevalence is particularly notable in the field of oncology, where it serves as a core component of numerous kinase inhibitors.[1][2]
The following table summarizes key examples of drugs and clinical candidates that incorporate the 7-azaindole motif, highlighting the diversity of biological targets that can be addressed with this versatile scaffold.
| Compound | Target(s) | Therapeutic Area |
| Vemurafenib | BRAF V600E | Melanoma |
| Venetoclax | Bcl-2 | Leukemia |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor |
| JNJ-63623872 | Influenza Polymerase-B2 | Influenza |
| NVP-QAV680 | CRTh2 Receptor | Allergic Diseases |
The success of these and other 7-azaindole-containing compounds can be attributed to the scaffold's unique combination of properties. Its ability to engage in key hydrogen bonding interactions with protein targets, coupled with the tunable nature of its physicochemical properties, makes it an ideal starting point for the design of potent and selective therapeutic agents. The biostructural analysis of azaindoles with kinase inhibitors has revealed that the two nitrogen atoms of the azaindole can form hydrogen bonds with the hinge region of the protein kinase, mimicking the binding pattern of the adenine moiety of ATP.[1]
The following diagram illustrates the critical hydrogen bonding interactions between the 7-azaindole scaffold and the hinge region of a generic kinase.
Caption: 7-Azaindole Binding to a Kinase Hinge Region.
Future Directions and Conclusion
The journey of 1H-pyrrolo[2,3-b]pyridine from a laboratory curiosity to a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space for 7-azaindole derivatives, enabling the exploration of new biological targets and the development of next-generation therapeutics. As our understanding of the intricate roles of various cellular pathways in disease pathogenesis deepens, the versatility and proven track record of the 7-azaindole core will ensure its enduring importance in the quest for new medicines. The ongoing research into the functionalization of the 7-azaindole ring system promises to deliver even more sophisticated and potent drug candidates in the years to come.[22]
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. Available at: [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
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Azaindole Therapeutic Agents. PMC. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
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Bartoli indole synthesis. Grokipedia. Available at: [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
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The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. Available at: [Link]
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. Available at: [Link]
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Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]
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Bartoli indole synthesis. Wikipedia. Available at: [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
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(PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Available at: [Link]
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Pharmaceuticals containing 7‐azaindole motif. ResearchGate. Available at: [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF. Available at: [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]
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Applications of Bartoli indole synthesis. PubMed. Available at: [Link]
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the leimgruber-batcho indole synthesis. Heterocycles. Available at: [Link]
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Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]
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Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hemetsberger indole synthesis. Wikipedia. Available at: [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. Available at: [Link]
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 1-Ethyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and its role as a valuable scaffold in the design of novel therapeutics.
Core Molecular Attributes of this compound
This compound, also known as 1-Ethyl-7-azaindole, is a derivative of the bicyclic aromatic heterocycle 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The addition of an ethyl group to the nitrogen atom of the pyrrole ring significantly influences its physicochemical properties and biological activity.
The key molecular identifiers and properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 126344-09-0 | [1] |
| Canonical SMILES | CCN1C=CC2=CC=CN=C21 | [1] |
For comparative purposes, the properties of the parent compound, 1H-pyrrolo[2,3-b]pyridine, are also provided:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| CAS Number | 271-63-6 | [2] |
| Melting Point | 104.0 to 107.0 °C | [3] |
| Boiling Point | 270 °C | [3] |
| Appearance | White to Light yellow to Light orange powder to crystal | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the N-alkylation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This reaction is a cornerstone for creating a diverse library of substituted azaindoles for structure-activity relationship (SAR) studies.
General Workflow for N-Alkylation
The general workflow for the synthesis of this compound involves the deprotonation of the pyrrolic nitrogen followed by nucleophilic substitution with an ethylating agent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of N-alkylated 7-azaindoles and can be adapted for the synthesis of this compound.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide or Ethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the reaction mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 7-azaindole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Expected Chemical Shifts)
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the aromatic protons of the bicyclic core. The chemical shifts (δ) are predicted based on data from similar N-substituted 7-azaindole derivatives.
-
Ethyl Group:
-
A triplet at approximately δ 1.4-1.6 ppm corresponding to the methyl (-CH₃) protons.
-
A quartet at approximately δ 4.2-4.4 ppm corresponding to the methylene (-CH₂-) protons.
-
-
Aromatic Protons:
-
A doublet at approximately δ 6.5-6.7 ppm (H3).
-
A doublet at approximately δ 7.2-7.4 ppm (H2).
-
A doublet of doublets at approximately δ 7.0-7.2 ppm (H5).
-
A doublet at approximately δ 7.9-8.1 ppm (H4).
-
A doublet at approximately δ 8.2-8.4 ppm (H6).
-
¹³C NMR Spectroscopy (Expected Chemical Shifts)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group:
-
A signal around δ 15-17 ppm for the methyl carbon (-CH₃).
-
A signal around δ 40-42 ppm for the methylene carbon (-CH₂-).
-
-
Aromatic Carbons:
-
Signals in the range of δ 100-150 ppm, with specific shifts for each carbon atom in the pyrrolopyridine ring system.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 146.19. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity and Stability
The 1H-pyrrolo[2,3-b]pyridine scaffold exhibits a rich and diverse reactivity profile. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the pyridine ring is electron-deficient. N-alkylation, as in the case of this compound, can influence the reactivity of the ring system. The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and acids.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its ability to act as a bioisostere for purines and its capacity to form key hydrogen bonding interactions with biological targets make it a highly valuable building block in drug design.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Several studies have reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs.[4] Abnormal activation of FGFR signaling is implicated in the progression of various tumors, making FGFRs attractive targets for cancer therapy.[4]
Anticancer Activity
Beyond kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine core is present in compounds with broad antiproliferative activity against various cancer cell lines.[5][6] These derivatives can induce apoptosis and inhibit cell migration and invasion, highlighting their potential as anticancer agents.[4]
Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as a versatile core in drug discovery.
Conclusion
This compound is a synthetically accessible and medicinally relevant molecule. Its characterization is straightforward using modern spectroscopic techniques. The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the oncology space. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological potential of this important heterocyclic system.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). Scribd. [Link]
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- 4. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]
- 5. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR [m.chemicalbook.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Spectroscopic Profile of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole. This document is intended for researchers, scientists, and professionals in drug development who are working with this heterocyclic scaffold. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its structural characterization.
Introduction
This compound, an N-alkylated derivative of 7-azaindole, belongs to a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolo[2,3-b]pyridine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized derivatives like the 1-ethyl analog. This guide offers a detailed analysis of its spectroscopic signature, drawing upon established principles and data from related structures to provide a reliable reference for researchers.
Molecular Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the this compound ring system is presented below.
Methodological & Application
Synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine: An Application Note and Detailed Protocol
Introduction: The Significance of the 1-Ethyl-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, influencing a wide range of biological targets. The introduction of an ethyl group at the N-1 position to form 1-Ethyl-1H-pyrrolo[2,3-b]pyridine can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), making them attractive candidates for cancer therapy.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, offering insights into the experimental rationale and ensuring a reproducible and efficient procedure for researchers in organic synthesis and drug development.
Reaction Scheme: N-Alkylation of 7-Azaindole
The synthesis of this compound is achieved through a direct N-alkylation of the 7-azaindole core. This reaction proceeds via the deprotonation of the pyrrole nitrogen by a suitable base to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with an ethylating agent.
Caption: General reaction scheme for the N-ethylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to yield this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the N-alkylation of azaindole derivatives.[4] The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is crucial for the efficient deprotonation of the relatively acidic N-H of the pyrrole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Iodoethane (or Bromoethane) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Causality Note: The use of a slight excess of NaH ensures complete deprotonation of the 7-azaindole. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 7-azaindole may be observed as a change in the color or consistency of the mixture.
-
Alkylation: To the stirred suspension, add iodoethane (1.5 eq) dropwise at 0 °C. Expertise Insight: Iodoethane is generally more reactive than bromoethane, leading to shorter reaction times. A slight excess ensures the reaction goes to completion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Data Summary and Characterization
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine |
| Reagents | Sodium Hydride, Iodoethane |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-90% |
| Purification Method | Flash Column Chromatography |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J=4.8, 1.6 Hz, 1H), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 7.05 (dd, J=7.8, 4.8 Hz, 1H), 6.50 (d, J=3.5 Hz, 1H), 4.30 (q, J=7.3 Hz, 2H), 1.50 (t, J=7.3 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.9, 143.8, 128.9, 127.8, 120.3, 115.6, 100.2, 41.2, 15.4.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₀N₂ [M+H]⁺: 147.08, found: 147.1.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 7-azaindole nucleus, a bioisostere of indole, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly the presence of a nitrogen atom in the six-membered ring, confer distinct hydrogen bonding capabilities and metabolic stability compared to its indole counterpart. This has led to the incorporation of the 7-azaindole scaffold into a multitude of clinically relevant molecules, including kinase inhibitors, antiviral agents, and central nervous system therapeutics.
The development of robust and versatile synthetic methodologies to access functionalized 7-azaindole derivatives is therefore a critical endeavor for researchers in drug discovery and development. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool, offering a broad substrate scope, excellent functional group tolerance, and generally high yields under mild reaction conditions.
This comprehensive guide provides an in-depth exploration of the most prevalent palladium-catalyzed methods for the synthesis and functionalization of the 7-azaindole core. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer practical insights to aid in their successful implementation.
Strategic Functionalization via Palladium Catalysis: A Multipronged Approach
Palladium catalysis offers a diverse toolkit for the construction and derivatization of the 7-azaindole ring system. The primary strategies involve the coupling of appropriately substituted pyridine precursors, followed by cyclization, or the direct functionalization of a pre-formed halo-7-azaindole core. Key among these transformative reactions are the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling: A Gateway to 2-Substituted 7-Azaindoles
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of 2-substituted 7-azaindoles.[1][2] This methodology typically proceeds in a two-step sequence: a Sonogashira coupling to form a 2-amino-3-alkynylpyridine intermediate, followed by an intramolecular cyclization to construct the pyrrole ring.[3]
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for both the coupling and cyclization steps. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the oxidative addition to the aryl halide. The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center. The subsequent cyclization is often promoted by a base, which facilitates the deprotonation of the amino group, or by an acid, which can activate the alkyne.[1][2][4]
Experimental Protocol: Two-Step Synthesis of 2-Aryl-7-Azaindole via Sonogashira Coupling and Cyclization
Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagents: Add degassed solvent, such as DMF or a mixture of DMF and triethylamine (Et₃N). Add triethylamine (2.0-3.0 equiv) as the base.
-
Alkyne Addition: Add phenylacetylene (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude 2-amino-3-(phenylethynyl)pyridine intermediate by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 2-Phenyl-7-azaindole
-
Reaction Setup: In a sealed tube, dissolve the purified 2-amino-3-(phenylethynyl)pyridine (1.0 equiv) in a suitable solvent such as toluene.
-
Base and Additive: Add a strong base, such as potassium tert-butoxide (KOt-Bu, 1.5 equiv), and a catalytic amount of 18-crown-6 (0.1 equiv) to aid in the solubilization and activation of the base.[3]
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 65 °C) until the cyclization is complete.[3]
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the final product, 2-phenyl-7-azaindole, by column chromatography.
Data Presentation: Representative Yields for Sonogashira Coupling/Cyclization
| Entry | Alkyne | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Phenylacetylene | 85-95 | 90-98 | 77-93 |
| 2 | 4-Methoxyphenylacetylene | 88-96 | 92-99 | 81-95 |
| 3 | 1-Hexyne | 80-90 | 85-95 | 68-86 |
| 4 | Cyclopropylacetylene | 75-85 | 88-96 | 66-82 |
Visualization: Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate. In the context of 7-azaindole synthesis, it can be employed to introduce aryl or heteroaryl substituents at various positions of the ring system, most commonly from a halo-7-azaindole precursor.[1][5]
Expertise in Action: The success of a Suzuki coupling often hinges on the judicious selection of the palladium catalyst, ligand, and base. For electron-deficient heteroaryl halides like chloro-7-azaindoles, electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, are often required to promote the challenging oxidative addition step.[5][6] The choice of base is also crucial, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being commonly employed to facilitate the transmetalation step.
Experimental Protocol: C6-Arylation of 6-Chloro-7-azaindole via Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a sealed tube, combine 6-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst System: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.02-0.05 equiv), and a suitable phosphine ligand like SPhos (0.04-0.10 equiv).[5]
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 100-120 °C), often with the aid of microwave irradiation, until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic phases, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the C6-arylated 7-azaindole. The protecting group can be removed under appropriate conditions if desired.
Data Presentation: Suzuki Coupling of 6-Chloro-7-azaindole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst/Ligand | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃/SPhos | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | 88-96[5] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃/SPhos | 75-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | 70-80 |
Visualization: Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Olefination of the Azaindole Core
The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[7] This reaction is particularly useful for introducing vinyl groups onto the 7-azaindole scaffold, which can then serve as versatile handles for further synthetic transformations.
Trustworthiness in Protocol Design: A key consideration in the Heck reaction is controlling the regioselectivity of the alkene addition. For acrylates and styrenes, the reaction typically proceeds with high regioselectivity. The choice of a non-nucleophilic base, such as triethylamine, is often preferred to avoid side reactions like Michael addition.[7]
Experimental Protocol: C4-Vinylation of 4-Iodo-1-acetyl-7-azaindole via Heck Reaction
-
Reaction Setup: In a sealed tube, dissolve 4-iodo-1-acetyl-7-azaindole (1.0 equiv) and methyl acrylate (1.5 equiv) in a suitable solvent like DMF.[7]
-
Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv) and a non-nucleophilic base such as triethylamine (NEt₃, 2.0-3.0 equiv).[7]
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the resulting crude material by column chromatography to yield the C4-vinylated 1-acetyl-7-azaindole.
Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is particularly valuable for the synthesis of amino-7-azaindole derivatives, which are prevalent in pharmacologically active compounds.[9] A significant advantage of modern Buchwald-Hartwig protocols is the ability to perform the reaction on unprotected halo-7-azaindoles, avoiding the need for protection-deprotection sequences.[10][11]
Authoritative Grounding in Catalyst Selection: The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in the success of these aminations.[12] These ligands facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond. The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[12]
Experimental Protocol: Amination of 5-Bromo-7-azaindole with a Primary Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 5-bromo-7-azaindole (1.0 equiv), the primary amine (1.2 equiv), and a strong base like sodium tert-butoxide (1.4 equiv).
-
Catalyst System: Add a palladium precatalyst, such as [Pd(cinnamyl)Cl]₂ (0.01 equiv), and a biarylphosphine ligand like RuPhos (0.04 equiv).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 5-amino-7-azaindole derivative.
Visualization: Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components leading to C-N bond formation in Buchwald-Hartwig amination.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Degassed Solvents: The use of degassed solvents is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst.
-
Ligand Selection: The choice of ligand is often substrate-dependent. For challenging couplings, screening a panel of ligands may be necessary.
-
Base Compatibility: Ensure the chosen base is compatible with the functional groups present in the substrates.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction and the formation of byproducts.
-
Catalyst Poisoning: The nitrogen atoms in the 7-azaindole ring can sometimes coordinate to the palladium center and inhibit catalysis. In such cases, N-protection of the azaindole may be necessary.[1]
Conclusion
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile platform for the synthesis and functionalization of 7-azaindole derivatives. The Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, among others, provide chemists with a broad array of tools to construct and modify this medicinally important scaffold. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount for the successful application of these methodologies in the pursuit of novel therapeutics.
References
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Laha, J. K., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
-
Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9479–9488. [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937–7948. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445. [Link]
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Kumar, V., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synthetic Communications, 42(18), 2686–2697. [Link]
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Sharma, P., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. [Link]
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Brick, K. J. A. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development [Master's thesis, The University of Western Ontario]. Electronic Thesis and Dissertation Repository. [Link]
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Nazare, M., et al. (2004). A One-Step Palladium-Catalyzed Annulation for the Synthesis of Substituted 4- and 7-Azaindoles. Angewandte Chemie International Edition, 43(34), 4526–4528. [Link]
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Yum, E. K., et al. (2000). Palladium-catalyzed functionalization of 5- and 7-azaindoles. Tetrahedron Letters, 41(10), 1611-1614. [Link]
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Marion, N., & Nolan, S. P. (2008). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 37(9), 1776–1782. [Link]
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Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]
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Langer, P., et al. (2011). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry, 9(18), 6245–6248. [Link]
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Application Note: A Robust Protocol for In Vitro and Cellular Characterization of 1H-pyrrolo[2,3-b]pyridine Based FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation through mutations, amplifications, or fusions is a key oncogenic driver in a variety of solid tumors, including breast, gastric, and urothelial cancers.[2][3][4] This makes the FGFR family an attractive target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a novel and potent core structure for the development of selective FGFR inhibitors.[5][6] This document provides a detailed, field-proven experimental guide for researchers to accurately determine the inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases. We present a two-tiered approach: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to confirm on-target activity in a biological context.
Scientific Foundation: Targeting the FGFR Signaling Cascade
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, a receptor tyrosine kinase (RTK), at the cell surface.[7] This event, often stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[7][8] This activation creates docking sites for adaptor proteins, leading to the initiation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively drive cellular responses.[7][9]
Dysregulation of this pathway leads to uncontrolled cell growth and survival, a hallmark of cancer.[1] The 1H-pyrrolo[2,3-b]pyridine core serves as a privileged scaffold for designing ATP-competitive kinase inhibitors.[6][10] These small molecules access the ATP-binding pocket within the FGFR kinase domain, preventing the phosphorylation events necessary for signal propagation and thereby blocking the oncogenic signaling cascade.[11][12]
Figure 1: The FGFR signaling pathway and point of inhibition.
Part I: Biochemical Kinase Inhibition Assay
This primary assay quantitatively measures the direct inhibition of recombinant FGFR kinase activity by the test compound. The principle is based on quantifying the amount of ATP consumed during the phosphorylation of a generic substrate. We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct output of kinase activity.[13]
Causality Behind Experimental Choices
-
Recombinant Enzyme: Using a purified, recombinant FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3) isolates the interaction between the inhibitor and the target enzyme, removing the complexity of a cellular environment. This ensures that the measured effect is due to direct target engagement.
-
Substrate: A generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1, is used as it is readily phosphorylated by many tyrosine kinases, providing a robust and reproducible signal.[4]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors; a compound that competes with ATP will have a more pronounced effect under these conditions.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical for data normalization. The "no enzyme" control defines the background signal, while the "no inhibitor" control represents 100% kinase activity.
Materials and Reagents
-
Recombinant human FGFR1, FGFR2, or FGFR3 (active kinase domain)
-
Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution, 10 mM
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., AZD4547 or PD173074)[14][15]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Step-by-Step Protocol
Figure 2: Workflow for the biochemical FGFR inhibition assay.
-
Compound Preparation: Prepare a serial dilution series of the 1H-pyrrolo[2,3-b]pyridine test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to low nanomolar concentrations. Also, prepare the positive control inhibitor in the same manner.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, control inhibitor, or DMSO vehicle to the appropriate wells.
-
Add Kinase/Substrate: Prepare a master mix of the FGFR enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well.[16] The final ATP concentration should be optimized for the specific kinase, but 10-50 µM is a common range.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[13]
-
Signal Detection: Follow the manufacturer's protocol for the ADP-Glo™ assay.[13]
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data where the "vehicle" control represents 0% inhibition and the background represents 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound Example | Target | IC50 (nM) | Hill Slope | R² |
| PD173074 (Control) | FGFR1 | 25 | -1.1 | 0.99 |
| 1H-pyrrolo[2,3-b]pyridine A | FGFR1 | 7 | -1.0 | 0.98 |
| 1H-pyrrolo[2,3-b]pyridine B | FGFR1 | 150 | -0.9 | 0.99 |
Part II: Cell-Based Target Engagement Assay
This secondary assay validates the biochemical findings in a more physiologically relevant system. The goal is to confirm that the compound can penetrate the cell membrane and inhibit FGFR signaling in a cancer cell line known to be dependent on this pathway.
Rationale and Method Selection
-
Cell Line Choice: Use a cancer cell line with a documented FGFR alteration, such as SNU-16 (gastric cancer, FGFR2 amplification) or KMS-11 (multiple myeloma, FGFR3 translocation).[17] This provides a model where the pathway is constitutively active and essential for cell survival.
-
Endpoint Measurement: A direct measure of target engagement is to assess the phosphorylation status of a key downstream effector protein, like FRS2 or ERK.[18] A decrease in the phosphorylated form of these proteins upon compound treatment indicates successful target inhibition. Western blotting is a standard method for this analysis.
Step-by-Step Protocol
-
Cell Culture: Culture the chosen cell line (e.g., SNU-16) according to standard protocols.
-
Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound or DMSO vehicle. A typical concentration range would bracket the biochemical IC50 (e.g., 0.1x, 1x, 10x, 100x IC50).
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for target inhibition. This time point should be optimized to capture the inhibition of signaling before downstream feedback mechanisms are activated.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-FGFR (pFGFR), total FGFR, phospho-FRS2 (pFRS2), total FRS2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of pFGFR/FGFR or pFRS2/FRS2 confirms cellular target engagement.
Trustworthiness: A Self-Validating System
This dual-assay protocol provides a self-validating workflow. Potent activity in the biochemical assay (low nM IC50) should correlate with a dose-dependent reduction in downstream signaling in the cell-based assay. A compound that is potent biochemically but inactive in cells may have poor cell permeability or be subject to efflux pumps.[19] Conversely, a compound active in cells but weak biochemically might have off-target effects. The inclusion of a known potent inhibitor like AZD4547 or PD173074 serves as a critical benchmark for validating assay performance and contextualizing the potency of new chemical entities.[12][15][20]
References
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Sun, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
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Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. Available at: [Link]
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Zhao, W., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]
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Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available at: [Link]
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Almac Group. (n.d.). Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. Health Research Authority. Available at: [Link]
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Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Available at: [Link]
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Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. Targeted Oncology. Available at: [Link]
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Guagnano, V., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry. Available at: [Link]
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BPS Bioscience. (n.d.). FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]
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Albano, G., et al. (2022). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. International Journal of Molecular Sciences. Available at: [Link]
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Port, E. A., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Cancers. Available at: [Link]
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Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Hoover, C. M., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. Available at: [Link]
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George, B., et al. (2022). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]
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Goyal, L., et al. (2021). Abstract 1117: Acquired resistance to ATP-competitive and irreversible FGFR inhibitors (FGFRi's): A library-based approach. Cancer Research. Available at: [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
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Leggans, E. K., et al. (2020). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry. Available at: [Link]
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An, G., et al. (2020). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. Toxicology and Applied Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). FGFR inhibitors mechanism of action. ResearchGate. Available at: [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
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Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. Available at: [Link]
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Wu, G., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]
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Al-Dhfyan, A., et al. (2021). Targeted Inhibition of Fibroblast Growth Factor Receptor 1-GLI Through AZD4547 and GANT61 Modulates Breast Cancer Progression. Frontiers in Oncology. Available at: [Link]
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ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
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Nakamura, Y., et al. (2017). Safety, tolerability and pharmacokinetics of the fibroblast growth factor receptor inhibitor AZD4547 in Japanese patients with advanced solid tumours: a Phase I study. Investigational New Drugs. Available at: [Link]
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BPS Bioscience. (n.d.). PD 173074. BPS Bioscience. Available at: [Link]
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Wu, Y. M., et al. (2020). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers. Available at: [Link]
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Hossain, M. A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences. Available at: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisostere of indole with often improved physicochemical properties such as solubility and bioavailability.[1][2] N-alkylation of the 7-azaindole core is a critical step in the synthesis of numerous biologically active compounds and clinical drug candidates.[1] This guide provides a detailed, in-depth exploration of the N-alkylation of 7-azaindole, explaining the underlying chemical principles and offering robust, step-by-step protocols for key methodologies. We will delve into the critical challenge of regioselectivity and present methods to control the alkylation at the desired nitrogen atom.
Introduction: The Significance of N-Alkylated 7-Azaindoles
7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a core structural component in a wide array of pharmacologically active molecules.[2][3] Its ability to mimic the indole structure while introducing a hydrogen bond acceptor in the form of the pyridine nitrogen makes it a valuable building block in drug design.[1] The functionalization of the pyrrolic nitrogen (N-1) through alkylation allows for the modulation of a compound's steric and electronic properties, which can profoundly impact its target binding affinity, selectivity, and pharmacokinetic profile.
The primary challenge in the N-alkylation of 7-azaindole lies in controlling the regioselectivity. The molecule possesses two nitrogen atoms: the pyrrolic nitrogen (N-1) and the pyridinic nitrogen (N-7). Alkylation can potentially occur at either site, and under neutral conditions, quaternization of the more basic pyridine nitrogen is a common outcome.[4] Therefore, understanding the factors that govern the site of alkylation is paramount for successful synthesis.
Mechanism and Regioselectivity
The N-alkylation of 7-azaindole typically proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the N-H bond of the pyrrole ring to generate the 7-azaindolate anion. This anion is a potent nucleophile that can then attack an alkylating agent.
The regioselectivity of the alkylation (N-1 vs. N-7) is a delicate balance of several factors:
-
Basicity and Acidity: The pyridine nitrogen (N-7) is more basic than the pyrrole nitrogen (N-1). Consequently, under acidic conditions, protonation will occur at N-7.[4] Conversely, the N-H proton on the pyrrole ring is the most acidic proton in the molecule (pKa ≈ 16-17, similar to an alcohol), making it susceptible to deprotonation by a suitable base.[5]
-
Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) are commonly used to irreversibly deprotonate the N-1 position, favoring N-1 alkylation.[6][7] The nature of the counter-ion (e.g., Li+, Na+, K+, Cs+) can also influence the regioselectivity by coordinating with the two nitrogen atoms differently.
-
Solvent: The polarity of the solvent can affect the solubility of the azaindolate salt and the transition state energies of the competing N-1 and N-7 alkylation pathways. Polar aprotic solvents like DMF and THF are frequently employed.[6][7]
-
Electrophile: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also play a role in directing the alkylation.
Diagram 1: General Mechanism of 7-Azaindole N-Alkylation
This diagram illustrates the initial deprotonation step to form the nucleophilic azaindolate anion, which is the key intermediate for subsequent alkylation.
Caption: General mechanism for the N-alkylation of 7-azaindole.
Experimental Protocols
Here we provide detailed protocols for three common and effective methods for the N-alkylation of 7-azaindole.
Protocol 1: Classical N-Alkylation with Alkyl Halides using Sodium Hydride
This is the most common and straightforward method, particularly effective for achieving N-1 alkylation with primary alkyl halides. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrrole nitrogen.[5][6]
Materials:
-
7-Azaindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-azaindole (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the 7-azaindole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous. This indicates the formation of the sodium salt of 7-azaindole.
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise via a syringe, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 7-azaindole.
Diagram 2: Experimental Workflow for Classical N-Alkylation
This flowchart outlines the key steps in the classical N-alkylation protocol, from reaction setup to product purification.
Caption: Step-by-step workflow for classical N-alkylation of 7-azaindole.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method that allows for the N-alkylation of 7-azaindole using an alcohol as the alkylating agent.[8][9] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable. It is particularly useful for introducing more complex alkyl groups.[9][10]
Materials:
-
7-Azaindole
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-azaindole (1.0 eq), the alcohol (1.1-1.5 eq), and PPh₃ (1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the reactants.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care. An exothermic reaction is often observed.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine dicarboxylate). Direct purification by silica gel column chromatography is often effective.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
While the previous methods focus on alkylation, the Buchwald-Hartwig amination is a premier method for the N-arylation of 7-azaindole, forming a C-N bond with an aryl halide.[11][12] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[13][14]
Materials:
-
N-Protected 7-azaindole (if starting with the free N-H, a base will be used in situ)
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Celite for filtration
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a Schlenk tube or a sealed vial, add the 7-azaindole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |
| Classical SN2 | Alkyl Halides/Tosylates | Strong Base (e.g., NaH) | DMF, THF | 0 °C to RT | Simple, cost-effective, good for primary alkyl groups.[6] | Requires strong base, limited to less hindered electrophiles. |
| Mitsunobu Reaction | Alcohols | PPh₃, DEAD/DIAD | THF, DCM | 0 °C to RT | Uses alcohols, mild conditions, inversion of stereochemistry.[9][15] | Stoichiometric byproducts can complicate purification. |
| Buchwald-Hartwig | Aryl Halides/Triflates | Pd Catalyst, Ligand, Base | Toluene, Dioxane | 80-110 °C | Broad scope for N-arylation, high functional group tolerance.[12][14] | Requires expensive catalysts and ligands, sensitive to air/moisture. |
Conclusion
The N-alkylation of 7-azaindole is a fundamental transformation in the synthesis of medicinally relevant compounds. The choice of method depends heavily on the desired substituent (alkyl vs. aryl) and the overall synthetic strategy. For simple alkylations, the classical approach with a strong base remains a reliable and economical choice. The Mitsunobu reaction offers a valuable alternative for introducing functionality from alcohols under mild conditions. For the synthesis of N-aryl 7-azaindoles, the Buchwald-Hartwig amination is the state-of-the-art method, providing unparalleled scope and efficiency. By understanding the mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively control the N-alkylation of this important heterocyclic core.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Google Scholar.
- Selective N7 Alkylation of 7-Azaindazoles | Request PDF. (n.d.). ResearchGate.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH.
- Regioseletive C–H functionalization of 7-azaindoles. (n.d.). ResearchGate.
- The mechanism of the alkylation reaction of 7-azaindole. (n.d.). ResearchGate.
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services.
- Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate.
- Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
- Regioselective Ir(III)- catalyzed C-H alkynylation directed by 7-azaindoles. (n.d.). ResearchGate.
- heterocyclic chemistry. (2007). Wipf Group.
- N-alkylation of indole derivatives. (n.d.). Google Patents.
- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.
- Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. (n.d.). Benchchem.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
- Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. (n.d.). Organic Letters - ACS Publications.
- in the chemical literature: N-alkylation of an indole. (2019). YouTube.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Mitsunobu Reaction. (n.d.). TCI Chemicals.
- Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma.
- Technical Support Center: Selective N-Alkylation of Indoles. (n.d.). Benchchem.
- Selective N7 Alkylation of 7-Azaindazoles. (2020). PubMed.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). PubMed.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- A simple approach to multifunctionalized N1-alkylated 7-amino-6-azaoxindole derivatives using their in situ stabilized tautomer form | Request PDF. (n.d.). ResearchGate.
- Site Selective Heck Arylation of N-Vinyl-7-Azaindole Engineered by N-Oxide Activation: Scope and Mechanistic Studies | Request PDF. (n.d.). ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
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- 15. tcichemicals.com [tcichemicals.com]
Protocol for assessing PDE4B inhibition with pyrrolo[2,3-b]pyridine carboxamides
Application Notes & Protocols
Topic: Protocol for Assessing PDE4B Inhibition with Pyrrolo[2,3-b]pyridine Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting PDE4B for Inflammatory Diseases
The phosphodiesterase (PDE) superfamily of enzymes are critical regulators of intracellular signaling pathways. Specifically, Phosphodiesterase 4 (PDE4), a cAMP-specific PDE, is a key enzyme in inflammatory and immune cells.[1] By hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), PDE4 terminates signals that lead to a broad range of anti-inflammatory effects.[2] The PDE4 family is comprised of four subtypes (PDE4A, B, C, and D). PDE4B is highly expressed in monocytes, macrophages, and T cells, where it plays a pivotal role in controlling the production of pro-inflammatory cytokines.[1][3] Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors that suppress inflammatory responses.[4][5] This mechanism makes PDE4B a highly attractive therapeutic target for a variety of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[6][7][8]
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has emerged as a novel and promising chemical series for the development of potent and selective PDE4B inhibitors.[9][10] Early research indicates that compounds from this class can effectively inhibit PDE4B and suppress the release of pro-inflammatory mediators like TNF-α from immune cells.[9]
This document provides detailed, field-proven protocols for the robust in vitro characterization of pyrrolo[2,3-b]pyridine carboxamides. We will describe two essential assays:
-
A biochemical assay to determine the direct inhibitory potency (IC50) on the isolated PDE4B enzyme.
-
A cell-based assay to measure the functional consequence of PDE4B inhibition—the accumulation of intracellular cAMP (EC50).
These protocols are designed to be self-validating, incorporating critical controls and data analysis steps to ensure the generation of reliable and reproducible data for drug discovery programs.
The PDE4B Signaling Pathway and Mechanism of Inhibition
To understand the rationale behind the assays, it is crucial to visualize the role of PDE4B in the cell. Adenylyl Cyclase (AC) synthesizes cAMP from ATP. PDE4B acts as a brake on this signal by hydrolyzing cAMP to the inactive 5'-AMP. Inhibitors of PDE4B, such as the pyrrolo[2,3-b]pyridine carboxamides, block this hydrolysis, leading to elevated cAMP levels and subsequent anti-inflammatory responses.
Protocol 1: Biochemical IC50 Determination using Fluorescence Polarization
This protocol determines the concentration of a pyrrolo[2,3-b]pyridine carboxamide required to inhibit 50% of the PDE4B enzyme's activity (IC50). It employs a Fluorescence Polarization (FP) based assay, a robust, homogeneous method ideal for inhibitor screening.[2][11]
Principle of the Assay
The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM).[11] In its cyclic form, this small molecule tumbles rapidly in solution, resulting in a low FP signal. When PDE4B hydrolyzes cAMP-FAM, it produces a linear 5'-AMP-FAM product. A proprietary binding agent in the detection reagent specifically binds to the phosphate group of the linear 5'-AMP-FAM, forming a large molecular complex.[12][13][14] This large complex tumbles much more slowly, resulting in a high FP signal. The presence of an inhibitor prevents the formation of 5'-AMP-FAM, thus keeping the FP signal low. The IC50 is determined by measuring the dose-dependent decrease in the FP signal.
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Storage |
| Recombinant Human PDE4B1 | BPS Bioscience, #60041 | -80°C |
| PDE4B1 Assay Kit | BPS Bioscience, #79588 | See component list |
| or IMAP FP PDE Eval. Kit | Molecular Devices, R8175 | See component list |
| Pyrrolo[2,3-b]pyridine Carboxamides | Synthesized in-house | RT, desiccated |
| Roflumilast (Positive Control) | Sigma-Aldrich, SML1460 | RT |
| DMSO, Anhydrous | Sigma-Aldrich, 276855 | RT |
| 384-well, low-volume, black plates | Greiner Bio-One, 784076 | RT |
| Multichannel pipettes, Plate reader | Standard laboratory equipment | N/A |
Experimental Workflow: Biochemical Assay
Step-by-Step Protocol
All incubations are performed at room temperature, protected from light.
-
Prepare Reagents:
-
Thaw all kit components on ice.
-
Prepare 1x PDE Assay Buffer by diluting the concentrated stock with distilled water. Keep on ice.
-
Prepare the PDE4B enzyme solution by diluting the recombinant enzyme to the working concentration (e.g., 200 pg/µL) in 1x PDE Assay Buffer.
-
Prepare the FAM-cAMP substrate solution by diluting to the working concentration (e.g., 100 nM) in 1x PDE Assay Buffer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrrolo[2,3-b]pyridine carboxamide and Roflumilast in DMSO.
-
Perform an 11-point, 3-fold serial dilution in DMSO.
-
Further dilute these DMSO solutions 1:50 in 1x PDE Assay Buffer to create the final compound working solutions. The final DMSO concentration in the assay will be 1%.
-
-
Assay Plate Setup (Final Volume = 20 µL):
-
Add 5 µL of the diluted compounds to the appropriate wells of a 384-well plate.
-
Controls:
-
Positive Control (0% Inhibition): Add 5 µL of 1x PDE Assay Buffer containing 1% DMSO.
-
Negative Control (100% Inhibition): Add 5 µL of the highest concentration of Roflumilast.
-
"No Enzyme" Control: Add 5 µL of 1x PDE Assay Buffer with 1% DMSO.
-
-
-
Enzyme Addition:
-
To all wells except the "No Enzyme" control, add 5 µL of the diluted PDE4B enzyme solution.
-
To the "No Enzyme" wells, add 5 µL of 1x PDE Assay Buffer.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the Binding Agent/Stop solution according to the manufacturer's protocol (e.g., BPS Bioscience #79588 or Molecular Devices IMAP).
-
Add the required volume of Binding Agent solution to all wells to stop the reaction.
-
Incubate for an additional 60 minutes at room temperature to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Excitation wavelength: ~485 nm
-
Emission wavelength: ~535 nm
-
Record the millipolarization (mP) values.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Average the mP values for each control and test concentration.
-
Use the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
-
Determine IC50:
-
Plot % Inhibition versus the log[Inhibitor] concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.
-
| Compound | PDE4B IC50 (nM) |
| Roflumilast (Control) | 0.8 ± 0.2 |
| Compound 11h [9] | 15.0 ± 3.5 |
| Pyrrolo-Carboxamide X | Value |
| Pyrrolo-Carboxamide Y | Value |
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the functional activity of the inhibitors in a cellular context. It quantifies the increase in intracellular cAMP levels in response to PDE4B inhibition, providing an EC50 value. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust detection technology.[15][16]
Principle of the Assay
The HTRF cAMP assay is a competitive immunoassay.[17][18] After treating cells with an inhibitor, the cells are lysed. The lysate is mixed with two key reagents: a cAMP-specific antibody labeled with a Cryptate (the HTRF donor) and a cAMP analog labeled with d2 (the HTRF acceptor).[15] Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.
-
Low cAMP (No Inhibition): The d2-labeled cAMP binds to the Cryptate-labeled antibody, bringing the donor and acceptor into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, producing a high HTRF signal.
-
High cAMP (PDE4B Inhibition): Endogenous cAMP outcompetes the d2-labeled cAMP for antibody binding. The donor and acceptor are separated, FRET is disrupted, and the HTRF signal is low.[17][19]
The EC50 is the concentration of inhibitor that produces a half-maximal accumulation of cAMP.
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Storage |
| U937 Human Monocytic Cells | ATCC, CRL-1593.2 | Liquid Nitrogen |
| RPMI-1640 Medium | Gibco, 11875093 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco, 10270106 | -20°C |
| Penicillin-Streptomycin | Gibco, 15140122 | -20°C |
| Forskolin | Sigma-Aldrich, F6886 | -20°C |
| HTRF cAMP Dynamic 2 Kit | Cisbio, 62AM4PEB | See component list |
| 384-well, white, solid bottom plates | Greiner Bio-One, 781080 | RT |
Experimental Workflow: Cell-Based Assay
Step-by-Step Protocol
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Harvest cells in exponential growth phase and resuspend in assay buffer (e.g., HBSS) to a density of 2 million cells/mL.
-
-
Cell Seeding:
-
Dispense 5 µL of the cell suspension (10,000 cells) into each well of a 384-well white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyridine carboxamides and Roflumilast in assay buffer.
-
Add 5 µL of the diluted compounds to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of Forskolin in assay buffer. The final concentration should be one that elicits a sub-maximal cAMP response (e.g., 1 µM), which must be determined empirically.
-
Add 5 µL of the Forskolin solution to all wells except the "Basal" control wells (which receive 5 µL of assay buffer).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and HTRF Detection:
-
Following the HTRF kit manufacturer's protocol, prepare the working solutions of cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Add 5 µL of the anti-cAMP Cryptate solution to all wells.
-
-
Incubation and Data Acquisition:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Data Analysis and Presentation
-
Calculate HTRF Ratio:
-
HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Determine cAMP Concentration:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Plot the HTRF Ratio versus the known cAMP concentration of the standards.
-
Interpolate the cAMP concentration for each sample from the standard curve.
-
-
Determine EC50:
-
Plot the calculated cAMP concentration (nM) versus the log[Inhibitor] concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the EC50 value.
-
| Compound | Cellular cAMP EC50 (nM) |
| Roflumilast (Control) | 2.5 ± 0.7 |
| Compound 11h [9] | 40.0 ± 9.1 |
| Pyrrolo-Carboxamide X | Value |
| Pyrrolo-Carboxamide Y | Value |
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the data generated, the following points are critical:
-
Positive Control: A well-characterized PDE4 inhibitor, such as Roflumilast, must be included in every assay.[20][21] The resulting IC50 or EC50 value should fall within a historically accepted range (typically ± 2-fold), validating the assay's performance.
-
Assay Statistics (Z'-factor): For screening campaigns, the Z'-factor should be calculated for each plate to assess assay quality. A Z' > 0.5 indicates an excellent, robust assay suitable for high-throughput screening.
-
Selectivity Profiling: To confirm that the observed cellular activity is due to PDE4B inhibition, lead compounds should be tested against other PDE4 isoforms (A, C, D). A significant potency window between PDE4B and other isoforms, particularly PDE4D (often associated with emetic side effects), is a desirable characteristic.[9][22]
-
Data Reproducibility: All experiments should be performed with a minimum of n=3 biological replicates to ensure the statistical significance of the results.
By adhering to these protocols and validation principles, researchers can confidently assess the inhibitory potential of novel pyrrolo[2,3-b]pyridine carboxamides and generate the high-quality data necessary to advance promising candidates in the drug discovery process.
References
-
Giembycz, M. A. (2008). Pharmacological profile of roflumilast. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Summary for CID 449193. Retrieved from: [Link]
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Li, H., et al. (2022). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. Available at: [Link]
-
AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action. Retrieved from: [Link]
-
Molecular Devices. (n.d.). IMAP FP Phosphodiesterase Evaluation Assay Kit. Retrieved from: [Link]
-
Patsnap. (2024). What is the mechanism of Roflumilast?. Synapse. Retrieved from: [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from: [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved from: [Link]
-
Wang, P., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link]
-
Molecular Devices. (n.d.). Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay. Retrieved from: [Link]
-
Penumutchu, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from: [Link]
-
Patsnap. (2024). What are PDE4B modulators and how do they work?. Synapse. Retrieved from: [Link]
-
Molecular Devices. (n.d.). IMAP Assays, IMAP Technology. Retrieved from: [Link]
-
Biocompare. (2012). IMAP® FP PDE Evaluation Kit from Molecular Devices. Retrieved from: [Link]
-
Molecular Devices. (n.d.). IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. Retrieved from: [Link]
-
ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. PMC. Available at: [Link]
-
Fiori, V., et al. (2024). Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI. Available at: [Link]
-
Frontiers. (2025). The regulatory role of PDE4B in the progression of inflammatory function study. Retrieved from: [Link]
-
Schafer, P. H., et al. (2013). Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases. PMC. Available at: [Link]
-
Souness, J. E., et al. (2000). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British Journal of Pharmacology. Available at: [Link]
-
Reaction Biology. (n.d.). PDE4B Phoshodiesterase Assay Service. Retrieved from: [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from: [Link]
-
Cugola, L., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Acta Dermato-Venereologica. (n.d.). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Retrieved from: [Link]
-
Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Retrieved from: [Link]
-
PubMed. (2013). Phosphodiesterase 4 inhibition in the treatment of psoriasis, psoriatic arthritis and other chronic inflammatory diseases. Retrieved from: [Link]
-
Acta Dermato-Venereologica. (2025). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Retrieved from: [Link]
-
Kumar, D., et al. (2018). Selective Phosphodiesterase 4B Inhibitors: A Review. PMC. Available at: [Link]
-
Vandame, M., et al. (2021). Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. PNAS. Available at: [Link]
-
Molecules. (2024). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. Retrieved from: [Link]
-
Dermatology and Therapy. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Retrieved from: [Link]
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Application Notes and Protocols: One-Pot Synthesis of Substituted 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] As bioisosteres of indoles and purines, 7-azaindoles possess a unique electronic and hydrogen-bonding profile that enables them to interact with a wide range of biological targets, most notably protein kinases.[1][3] This has led to their incorporation into approved cancer therapies such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The ability of the 7-azaindole core to form crucial hydrogen-bonding interactions with the kinase hinge region is a key factor in its success in designing potent and selective kinase inhibitors.[1][4] Consequently, the development of efficient and versatile synthetic routes to novel substituted 7-azaindole derivatives is of paramount importance to the drug discovery pipeline.
The Strategic Advantage of One-Pot, Multi-Component Reactions (MCRs)
Traditional multi-step syntheses of complex heterocyclic systems are often plagued by issues of low overall yields, tedious purification of intermediates, and significant solvent and reagent waste. One-pot, multi-component reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[5][6][7] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecular architectures in a single synthetic operation.[6][8] This approach offers numerous advantages, including:
-
Increased Efficiency: Reduced reaction times and fewer manual operations.[6]
-
High Atom Economy: A greater proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste.[6][9]
-
Reduced Costs: Lower consumption of solvents, reagents, and energy.[5]
-
Access to Molecular Diversity: Facile generation of libraries of structurally diverse compounds for screening.[10][11]
This application note provides a detailed protocol for a one-pot, three-component synthesis of highly substituted 7-azaindole derivatives, a method that exemplifies the principles of efficiency and diversity-oriented synthesis.[10][11]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the one-pot synthesis of substituted 7-azaindole derivatives.
Caption: General workflow for the one-pot synthesis of 7-azaindoles.
Detailed Experimental Protocol: One-Pot Synthesis of a Substituted 7-Azaindole
This protocol describes a representative one-pot, three-component synthesis of a highly substituted 7-azaindole derivative.[10][11]
Materials and Reagents:
-
N-substituted 2-amino-4-cyanopyrrole (e.g., 1-benzyl-2-amino-4-cyanopyrrole)
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Solvent: Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
-
Instrumentation for product characterization (NMR, MS, IR)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted 2-amino-4-cyanopyrrole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Add the chosen solvent (ethanol or acetic acid, 10 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain the reflux for the time indicated by TLC analysis (typically 2-8 hours).
-
Monitor the progress of the reaction by TLC. A suitable eluent system can be determined by preliminary experiments (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[10]
Reaction Mechanism and Key Experimental Parameters
The one-pot, three-component synthesis of 7-azaindole derivatives proceeds through a cascade of reactions. The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminopyrrole. Subsequent intramolecular cyclization and aromatization lead to the final 7-azaindole product.
Caption: Proposed reaction mechanism for the three-component synthesis.
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol and acetic acid are effective solvents for this reaction, promoting the dissolution of the reactants and facilitating the reaction cascade. Acetic acid can also act as a catalyst for the condensation and cyclization steps.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the multiple bond-forming events to occur in a timely manner.
-
Equimolar Reactants: The use of equimolar amounts of the three components is generally optimal for achieving high yields and minimizing the presence of unreacted starting materials in the crude product.
-
Active Methylene Compounds: The choice of the active methylene compound is crucial for introducing diversity into the final product. A variety of compounds such as malononitrile, benzoylacetonitrile, and Meldrum's acid can be successfully employed.[10][11]
Scope and Versatility of the One-Pot Synthesis
A key advantage of this one-pot methodology is its broad substrate scope, allowing for the synthesis of a wide array of substituted 7-azaindole derivatives. The following table summarizes representative examples.
| N-substituent (Pyrrole) | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzyl | Benzaldehyde | Malononitrile | 1-Benzyl-5-cyano-6-phenyl-1H-pyrrolo[2,3-b]pyridine-7-amine | 85 |
| Methyl | 4-Chlorobenzaldehyde | Benzoylacetonitrile | 7-Benzoyl-1-methyl-6-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 82 |
| Phenyl | 4-Methoxybenzaldehyde | Meldrum's acid | 2,2-Dimethyl-5-(1-phenyl-5-cyano-1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-dioxane-4,6-dione | 78 |
| Ethyl | Furan-2-carbaldehyde | Malononitrile | 1-Ethyl-5-cyano-6-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine-7-amine | 88 |
Note: Yields are representative and may vary depending on specific reaction conditions and purification methods.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. |
| Decomposition of starting materials or product | Consider a lower reaction temperature or a different solvent. | |
| Impure starting materials | Purify starting materials before use. | |
| Formation of multiple products | Side reactions | Optimize the reaction temperature. The use of a catalyst (e.g., a catalytic amount of a base like piperidine for the Knoevenagel condensation) may improve selectivity. |
| Difficulty in purification | Co-elution of impurities | Try a different solvent system for column chromatography or consider recrystallization from a different solvent. |
| Product insolubility | High crystallinity of the product | Try to filter the reaction mixture while it is still warm. Use a larger volume of solvent for recrystallization. |
Conclusion
The one-pot, three-component synthesis of substituted 7-azaindole derivatives is a highly efficient, atom-economical, and versatile method for accessing this important class of heterocyclic compounds.[10][11] This approach aligns with the principles of green chemistry by reducing waste and energy consumption.[5][6] The ability to generate a diverse library of 7-azaindoles from readily available starting materials makes this methodology a valuable tool for researchers in medicinal chemistry and drug discovery, accelerating the identification of new therapeutic agents.
References
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
-
Academia.edu. (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]
- JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.
- Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In: M.A. Mironov (eds) MCR 2009, Advances in Experimental Medicine and Biology, vol 699. Springer, New York, NY.
- BenchChem. (2025).
- Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863–7880.
- Voskressensky, L. G., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- RSC Publishing. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances.
- Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.
- Asian Journal of Organic Chemistry. (2025). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry, 14(1), e202400421.
- ACS Medicinal Chemistry Letters. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1128–1133.
- PubMed. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(18), 1494–1514.
- RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Organic & Biomolecular Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8257–8264.
-
Semantic Scholar. (n.d.). One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Substituted 7-Azaindole Compounds
Welcome to the technical support center for the purification of substituted 7-azaindole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of heterocyclic compounds. 7-Azaindoles are privileged scaffolds in medicinal chemistry, but their unique electronic properties and reactivity can present significant purification hurdles.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to empower you to overcome these challenges in your laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of substituted 7-azaindoles, offering probable causes and actionable solutions.
Chromatography Conundrums
Question: I'm observing poor separation and overlapping peaks during column chromatography of my substituted 7-azaindole. What should I do?
Answer: This is a frequent challenge, often stemming from an inappropriate solvent system or interactions with the stationary phase. A systematic approach is key to resolving this.[4]
Probable Cause 1: Suboptimal Solvent System
The polarity of your substituted 7-azaindole and its impurities are too similar for the chosen mobile phase.
-
Solution: Systematic Solvent Screening. Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities and selectivities.[4]
-
Initial Screening: Start with a standard eluent system like ethyl acetate/hexanes.
-
Polarity Adjustment: If your compounds have a low retention factor (Rf), increase the polarity of the mobile phase. Conversely, if they exhibit a high Rf, decrease the polarity.[4]
-
Selectivity Tuning: If simple polarity adjustments fail, introduce a third solvent to modulate selectivity. For instance, adding a small amount of methanol to a dichloromethane eluent can significantly alter the separation. Other modifiers to consider include triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and reduce tailing.[5]
-
Probable Cause 2: Compound Instability on Silica Gel
7-Azaindoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6]
-
Solution: Assess and Mitigate Silica Gel Instability.
-
2D TLC Analysis: Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you observe any spots that are not on the diagonal, your compound is likely degrading on the silica.[6]
-
Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina (basic or neutral) or florisil.[5][6]
-
Deactivated Silica Gel: You can also deactivate silica gel by pre-treating it with a solvent system containing a small percentage of a base like triethylamine.[6]
-
Probable Cause 3: Formation of Regioisomers
Many synthetic routes to substituted 7-azaindoles can produce regioisomers which can be notoriously difficult to separate due to their similar physical properties.[5]
-
Solution: High-Resolution Techniques.
-
Flash Chromatography with High-Performance Cartridges: Modern flash chromatography systems with high-efficiency silica cartridges can often resolve closely eluting isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, Prep-HPLC is the method of choice.[7][8] Both normal-phase and reverse-phase methods can be effective. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier, is a good starting point for many 7-azaindole derivatives.[7][9]
-
Question: My 7-azaindole compound is streaking badly on the TLC plate and giving broad peaks in column chromatography. How can I improve the peak shape?
Answer: Peak tailing or streaking is often caused by undesirable interactions between the basic nitrogen of the pyridine ring in the 7-azaindole scaffold and the acidic silanol groups on the surface of the silica gel.
Probable Cause: Strong Analyte-Stationary Phase Interaction
The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the silica surface, leading to slow desorption kinetics and peak tailing.
-
Solution: Mobile Phase Modification.
-
Addition of a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system will compete with your compound for the active sites on the silica gel, leading to sharper peaks.
-
Use of an Alcohol: Sometimes, adding a more polar solvent like methanol or isopropanol to your mobile phase can also help to improve peak shape by masking the active sites on the silica.
-
Crystallization Complications
Question: My substituted 7-azaindole is "oiling out" instead of crystallizing. What steps can I take to induce crystallization?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or the compound's melting point is lower than the temperature of the solution.[10]
Probable Cause 1: Rapid Cooling or High Supersaturation
Cooling the solution too quickly can lead to the formation of an amorphous oil instead of an ordered crystal lattice.[4][10]
-
Solution: Promote Slow Crystal Growth.
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool to room temperature slowly and undisturbed. Subsequently, you can move it to a colder environment like a refrigerator or an ice bath.[4]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][10]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.[4][10]
-
Probable Cause 2: Presence of Impurities
Impurities can inhibit the formation of a crystal lattice.
-
Solution: Preliminary Purification. If the above methods fail, it may be necessary to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove baseline impurities, before attempting crystallization.[4]
Question: I have very low recovery after recrystallization of my 7-azaindole derivative. How can I improve my yield?
Answer: Low recovery is a common issue in recrystallization and can often be attributed to using too much solvent or the compound having significant solubility in the cold solvent.[4]
Probable Cause 1: Excessive Solvent Usage
Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Solution: Minimize Solvent Volume.
-
Titration Method: Add the hot solvent dropwise to your crude compound with heating and swirling until it just dissolves.[4]
-
Mother Liquor Concentration: After filtering your crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require another recrystallization.[4]
-
Probable Cause 2: Compound Solubility in Cold Solvent
The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound has appreciable solubility at low temperatures, your recovery will be diminished.[8]
-
Solution: Optimize Solvent System.
-
Solvent Screening: Test the solubility of your compound in a range of solvents at both room temperature and elevated temperatures to find a more suitable one.[4]
-
Mixed Solvent Systems: If a single good solvent cannot be found, a mixed solvent system (e.g., ethanol/water, dichloromethane/hexanes) can be employed. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial purification technique for my substituted 7-azaindole?
A1: The choice of purification technique depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound.[4] A general workflow is as follows:
Caption: Decision workflow for selecting a primary purification method.
Q2: My synthesis involved a palladium-catalyzed cross-coupling reaction. How can I effectively remove the residual metal catalyst?
A2: Residual palladium can be problematic, especially for compounds intended for biological testing. Several methods can be employed for its removal.
-
Silica Gel Chromatography: Often, the palladium catalyst and its byproducts are highly polar and will adhere strongly to silica gel. Standard flash chromatography is frequently sufficient for removal.[7]
-
Metal Scavengers: If chromatography is insufficient, commercially available metal scavengers (resins or silicas functionalized with ligands that chelate palladium) can be very effective. The crude product is dissolved in a suitable solvent, the scavenger is added, the mixture is stirred, and then filtered.
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can also help to adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product as well.[10]
Q3: I have synthesized a chiral substituted 7-azaindole as a racemic mixture. What are the best approaches for enantiomeric separation?
A3: The separation of enantiomers requires a chiral environment. For preparative scale, chiral HPLC is the most common and effective method.[11][12][13]
-
Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point for screening as they can separate a broad range of compounds.[11][12]
-
Mobile Phase Selection: Enantiomeric separations can be achieved in normal-phase, polar organic, or reverse-phase modes.[11][12]
-
Normal Phase: Typically uses heptane/alkanol mixtures.
-
Polar Organic: Uses mixtures of polar organic solvents like acetonitrile and methanol.
-
Reverse Phase: Uses aqueous buffers with methanol or acetonitrile.
-
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful and increasingly popular technique for enantiomeric separations, often offering faster separations and reduced solvent consumption compared to HPLC.[14]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted 7-Azaindole
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. If peak tailing is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel, either as a slurry in the initial, least polar solvent mixture or via dry packing.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and then evaporating the solvent under reduced pressure. Load the dry, impregnated silica onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization from a Single Solvent
-
Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of a potential recrystallization solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[4][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing).
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- Enantiomeric Separation of New Chiral Azole Compounds - PubMed.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Azaindole synthesis - Organic Chemistry Portal.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications.
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- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors | Request PDF - ResearchGate.
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow | Organic Letters - ACS Publications.
- Enantiomer separation of acidic compounds - Daicel Chiral Technologies.
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- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Reaction Conditions for Ethylation of 1H-pyrrolo[2,3-b]pyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the N-ethylation of this critical heterocyclic scaffold. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low to no conversion of my 7-azaindole starting material. What are the most likely causes and how can I fix it?
Low conversion is a frequent issue, typically stemming from incomplete deprotonation of the pyrrole N-H or inactivation of the reagents.
Core Principles: The N-ethylation of 7-azaindole is a classic nucleophilic substitution (SN2) reaction. Its success hinges on the efficient generation of the 7-azaindole anion, which then acts as the nucleophile. The pKa of the 7-azaindole N1-H is approximately 16.7 in DMSO, meaning a sufficiently strong base is required for complete deprotonation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Checklist & Solutions:
-
Base Strength and Stoichiometry:
-
Insight: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to an equilibrium with the starting material. Using at least 1.1 equivalents of a strong base is crucial.
-
Action: Switch to a stronger base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or a soluble amide base like Lithium Hexamethyldisilazide (LiHMDS). These ensure irreversible and complete formation of the nucleophilic anion.[2]
-
-
Anhydrous Conditions:
-
Insight: Strong bases, especially hydrides and organolithiums, react rapidly with water. Any moisture in the solvent, on the glassware, or in the 7-azaindole itself will consume the base and halt the reaction.[3]
-
Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. If your 7-azaindole has been stored for a long time, consider drying it under high vacuum.
-
-
Reagent Quality:
-
Insight: Ethyl iodide (EtI) can degrade over time, releasing iodine (visible as a brown tint). Old NaH may have a surface coating of NaOH, reducing its reactivity.
-
Action: Use freshly purchased or distilled EtI. If using NaH, rinse the dispersion with anhydrous hexanes to remove the mineral oil and any surface hydroxides before use.
-
-
Temperature and Reaction Time:
-
Insight: While deprotonation with a strong base is often fast even at 0 °C, the subsequent SN2 reaction with ethyl iodide may be sluggish at room temperature.
-
Action: After the addition of ethyl iodide, allow the reaction to warm to room temperature and stir for several hours. If conversion is still low, gently heat the reaction to 40-60 °C. Monitor progress by TLC or LC-MS.
-
| Parameter | Recommendation | Rationale |
| Base | NaH, LiHMDS, KHMDS | pKa of conjugate acid is >25, ensuring complete deprotonation.[1] |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that solvate the cation and do not interfere with the reaction. |
| Temperature | 0 °C (deprotonation), then RT to 60 °C (alkylation) | Controls reactivity and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and anion by atmospheric moisture and O₂. |
Question 2: My reaction works, but I get a mixture of N1- and N7-ethylated products. How can I improve the regioselectivity for the desired N1-ethyl isomer?
This is the most common optimization challenge. Regioselectivity in the alkylation of ambident N-heterocycles is influenced by a delicate interplay of the base counter-ion, solvent, and electrophile.[4][5]
Core Principles: 7-azaindole possesses two nucleophilic nitrogen atoms: N1 (pyrrolic) and N7 (pyridinic). The N1-anion is generally considered the "soft" nucleophilic site, while the N7-lone pair is "harder". The choice of reaction conditions can favor attack at one site over the other.
Decision Tree for Optimizing Regioselectivity:
Caption: Simplified Mitsunobu reaction cycle for N-alkylation.
Standard Protocol for Mitsunobu Ethylation:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq), ethanol (1.2-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, the main challenge is purification. The major byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
Advantages:
-
Extremely mild, neutral conditions.
-
Tolerates a wide variety of functional groups (esters, amides, etc.).
-
Often gives very high yields with excellent N1-selectivity.
Disadvantages:
-
Stoichiometric amounts of reagents are required.
-
Purification can be challenging due to the TPPO byproduct, though strategies like using polymer-supported PPh₃ exist. [6]
Reference Protocols
Protocol A: High N1-Selectivity Ethylation using Cesium Carbonate
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M solution).
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in one portion.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl iodide (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS for the disappearance of starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Protocol B: Mild Ethylation via Mitsunobu Reaction
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and triphenylphosphine (1.3 eq) in anhydrous THF (0.1 M solution).
-
Add ethanol (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 10 minutes. The solution will typically turn from colorless to yellow/orange.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture in vacuo. The crude product will contain large amounts of triphenylphosphine oxide and the hydrazine byproduct.
-
Purify by silica gel column chromatography, often requiring a more polar eluent system than Protocol A.
References
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Int J Mol Sci. [URL: https://www.mdpi.com/1422-0067/25/10/5523]
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11384070/]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38786221/]
- Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22204369/]
- Mitsunobu reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
- Mitsunobu reaction. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/mitsunobu-reaction.html]
- Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00193]
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. ResearchGate. [URL: https://www.researchgate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/263]
- Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation. BenchChem. [URL: https://www.benchchem.com/product/bcp166185/technical-support]
- Mitsunobu Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [URL: https://www.researchgate.
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30950153/]
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [URL: https://www.researchgate.
- 1h-pyrrolo[2,3-b]pyridines. Google Patents. [URL: https://patents.google.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11193309/]
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6770]
- Mitsunobu Reaction - Common Conditions. Reaction Chemistry. [URL: https://reactionchemistry.org/mitsunobu/]
- Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem. [URL: https://www.benchchem.com/product/bchm245355/technical-support]
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07186a]
- Application Notes and Protocols for the Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. BenchChem. [URL: https://www.benchchem.
- Functionalization of the Ethynyl Group on 1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
- Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives. BenchChem. [URL: https://www.benchchem.com/product/bchm245355/technical-support/synthesis]
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00438a]
- Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles/azaindoles.shtm]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11968/id/2012_0000000213]
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01191a]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6482159/]
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771549/]
- Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [URL: https://www.researchgate.
- Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01402c]
- Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [URL: https://www.researchgate.
- Water-catalyzed excited-state proton-transfer reactions in 7-azaindole and its analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25615822/]
- How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [URL: https://www.chemistrysteps.
- PHASE TRANSFER CATALYSTS. JETIR. [URL: https://www.jetir.org/papers/JETIR2204065.pdf]
- The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. [URL: https://www.researchgate.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4352599/]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/233400527_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
- Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00424]
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951121/]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2666]
Sources
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Strategies for Overcoming In Vitro Solubility Challenges with 1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers working with 1-Ethyl-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant solubility hurdles often encountered with this compound in in vitro experimental settings. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible results.
The Challenge: Understanding the Physicochemical Profile
This compound belongs to the 7-azaindole family of heterocyclic compounds. The parent 7-azaindole scaffold is known to offer improved aqueous solubility over analogous indole structures in some contexts.[1][2] However, the addition of the ethyl group at the N-1 position significantly increases the molecule's lipophilicity (fat-solubility), which predictably leads to poor solubility in the aqueous buffers and media essential for most in vitro assays.
While specific experimental data for this exact molecule is limited, we can infer its properties from the parent compound and the chemical nature of the ethyl substitution.
| Property | Predicted Characteristic for this compound | Implication for In Vitro Use |
| Structure | 7-Azaindole core with an N-1 ethyl group. | The heterocyclic core can participate in hydrogen bonding, but the ethyl group adds significant nonpolar character. |
| Aqueous Solubility | Poor. | High probability of precipitation when diluted from an organic stock solution into aqueous assay buffers. |
| LogP (Octanol-Water Partition Coefficient) | Moderately high (predicted). | The compound will preferentially partition into nonpolar environments over aqueous ones. |
| pKa | Likely possesses a basic nitrogen on the pyridine ring. | Solubility may be enhanced at a lower pH where the pyridine nitrogen can be protonated. |
Core Troubleshooting Workflow
Before proceeding to the detailed FAQs, this workflow diagram provides a high-level decision-making process for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a high-concentration stock of this compound?
A1: For highly lipophilic compounds like this, the recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are otherwise insoluble in water.
-
Causality: DMSO effectively disrupts the crystal lattice forces of the solid compound and forms favorable solvation shells around the molecule.
-
Best Practice: Start by preparing a stock solution in the 10-50 mM range. Ensure the compound is fully dissolved by vortexing. A clear solution is critical before proceeding. If solubility is limited even in DMSO, gentle warming or sonication may be required (see Q2).
-
Critical Consideration: While an excellent solvent, DMSO is not inert. It can be cytotoxic to cells, typically at final concentrations above 0.5-1%.[4][5] Therefore, the goal is always to use the most concentrated DMSO stock possible to minimize the final volume added to your assay. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[5] Always run a "vehicle control" (media + equivalent volume of DMSO) to assess the solvent's effect on your specific experimental system.[4][6]
Q2: I've dissolved my compound in DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous cell culture medium. How can I fix this?
A2: This is the most common solubility challenge and occurs when the compound moves from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one. The DMSO concentration is instantly diluted, and if the resulting aqueous concentration of the compound is above its thermodynamic solubility limit, it will precipitate.
Here are several strategies, ordered from simplest to most complex:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It's possible your target concentration is simply unachievable in an aqueous system.
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly into a large volume of buffer. Instead, use a serial dilution method. A stepwise approach, such as adding the stock to a small volume of media and vortexing immediately before adding it to the final well, can sometimes keep the compound in a transient, supersaturated state long enough for your experiment.
-
Use a Co-solvent System: A mixture of solvents can often maintain solubility better than a single one.[3] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to the lipophilic compound.[] See the table and protocol below for more details.
-
Employ Surfactants or Cyclodextrins: These agents create micro-environments (micelles or inclusion complexes) that shield the hydrophobic compound from the bulk aqueous phase.[8][9] This is an advanced technique for when co-solvents are not sufficient or are incompatible with the assay.
Q3: Can I use heat or sonication to help dissolve my compound?
A3: Yes, both can be used cautiously.
-
Sonication: This is generally the preferred method. A brief sonication in a water bath can provide the energy needed to break up compound aggregates and facilitate dissolution in the solvent.[10] It is less likely to cause chemical degradation than heat.
-
Warming: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and the solubility limit. However, be aware of the thermal stability of your compound. Prolonged exposure to high temperatures can cause degradation. Use this method sparingly and for short durations.
Protocol: If your compound is not dissolving in DMSO at room temperature, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. If it remains undissolved, proceed to a brief sonication (5-15 minutes). Always visually inspect the solution to ensure it is completely clear before use.
Q4: What are co-solvents and how do I choose one?
A4: Co-solvents are water-miscible organic solvents used in combination with a primary solvent (like DMSO) and the final aqueous medium to increase the solubility of poorly soluble drugs.[]
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | < 1% | Effective, readily available. | Can be cytotoxic at higher concentrations; volatile.[11][12] |
| Polyethylene Glycol 400 (PEG-400) | < 2% | Low cytotoxicity, effective for many compounds.[12][13] | Can be viscous; may interfere with some assays. |
| Propylene Glycol (PG) | < 2% | Generally low toxicity.[12] | Can be less effective than other co-solvents for highly lipophilic compounds. |
Protocol for Screening a Co-Solvent System:
-
Prepare a 2X final concentration of your compound in 100% DMSO.
-
In a separate tube, prepare a 2X final concentration of your assay buffer/media containing the co-solvent (e.g., 2% PEG-400 in media).
-
Add an equal volume of the DMSO stock (Step 1) to the co-solvent media (Step 2) and vortex immediately.
-
Visually inspect for precipitation. This method maintains a higher organic solvent concentration during the critical dilution step. Remember to adjust your vehicle control to contain the same final concentration of DMSO and the co-solvent.
Q5: My compound has a basic center. Can I use pH modification?
A5: Yes, this can be a very effective strategy. The 7-azaindole scaffold contains a pyridine nitrogen, which is basic. By lowering the pH of your aqueous buffer (e.g., to pH 6.0-6.5), you can protonate this nitrogen. The resulting positive charge will dramatically increase the molecule's interaction with water, thereby enhancing its solubility.[][14][15]
-
Mechanism: The equilibrium R + H₂O ⇌ RH⁺ + OH⁻ is shifted to the right at lower pH, favoring the more soluble, ionized form of the drug.
-
Critical Caveat: You must ensure that the altered pH does not affect your biological system. Cell cultures are typically maintained at a physiological pH of ~7.4 and can be sensitive to even minor shifts.[16] Similarly, enzyme activity is often highly pH-dependent. This technique is more suitable for cell-free biochemical assays where the buffer pH can be more flexibly controlled. Always confirm the pH tolerance of your specific assay before attempting this method.[17]
Q6: I cannot tolerate any organic solvents in my assay. What are my options?
A6: In this challenging scenario, advanced formulation techniques are required. The most common and effective method is the use of cyclodextrins.[18]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the lipophilic this compound molecule within their cavity, forming a water-soluble "inclusion complex."[21][22] This complex effectively shields the drug from the aqueous environment, preventing precipitation.[19]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly water-soluble derivatives commonly used in pharmaceutical formulations and are generally well-tolerated by cells at appropriate concentrations.[22][23]
Workflow for Using Cyclodextrins:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir or shake the mixture overnight at room temperature to allow for complex formation.
-
Centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the supernatant using UV-Vis spectroscopy or HPLC. This clear solution can then be used as your stock for dilution into the final assay.
Caption: Cyclodextrin encapsulation mechanism.
References
-
Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation. [Link]
-
Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(7), 7734–7743. [Link]
-
Ruan, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Al-Bayati, Z. A. F., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. [Link]
-
de Souza, A. P., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 26, e20170562. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1356. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Sharma, D., & Soni, M. (2014). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics. [Link]
-
Viability of HepG-2 cells exposed to ethanol, methanol, PG and PEG 400. ResearchGate. [Link]
-
S, P., & K, S. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. [Link]
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Chemical Properties & Applications. Autech Industry Co.,Limited. [Link]
-
Jin, Z., & Chong, D. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. [Link]
-
Taha, E. I., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays. Journal of Ethnopharmacology. [Link]
-
The effect of in-situ pH change on a biphasic dissolution model in the presence of simulated intestinal fluids. Sirius Analytical. [Link]
-
Di, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. [Link]
-
de Almeida, A. G. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. AAPS PharmSciTech, 20(3), 115. [Link]
-
Higashi, K., & Ueda, H. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2296. [Link]
-
Can anybody help me to dissolve a chemical?. ResearchGate. [Link]
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Montaguti, P., et al. (1994). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. Arzneimittel-Forschung. [Link]
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Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health. [Link]
-
pH Adjusting Database. CompoundingToday.com. [Link]
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- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SEM-Deprotection in the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
Introduction
The 2-aryl-1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its synthesis often requires the protection of the pyrrole nitrogen to ensure regioselectivity in subsequent cross-coupling reactions.[4][5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for this role due to its general stability under various reaction conditions.[6] However, the final deprotection step to reveal the N-H bond can be deceptively challenging, often leading to incomplete reactions, side-product formation, or decomposition of the desired product.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource formatted in a question-and-answer style. We will delve into the causality behind common failures and provide field-proven, step-by-step protocols to overcome these synthetic hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My SEM deprotection using standard acidic conditions (TFA or HCl) is sluggish, incomplete, or results in a complex mixture. What is happening and how can I resolve it?
This is the most frequently encountered issue. The stability of the SEM group can be substrate-dependent, and the electron-rich nature of the 7-azaindole ring system can lead to undesired side reactions under strong acidic conditions.
Root Cause Analysis:
-
Incomplete Reaction: The protonation of the pyridine nitrogen can deactivate the system, slowing down the desired cleavage. Furthermore, the cleavage mechanism can involve intermediates that require a final hydrolysis step to complete the reaction.[7][8]
-
Side-Product Formation: A critical and often overlooked issue is the release of formaldehyde as a byproduct of the deprotection.[2][8] Under acidic conditions, this formaldehyde can undergo electrophilic aromatic substitution with the electron-rich 7-azaindole nucleus, leading to dimerization or the formation of complex tricyclic structures, such as eight-membered rings.[2][4][5][9]
Troubleshooting Strategies:
-
Adopt a Two-Step Protocol: A widely successful strategy involves separating the acidic cleavage from the final hydrolysis.[7]
-
Step 1 (Acid Treatment): Treat the SEM-protected substrate with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).
-
Step 2 (Basic Workup): After removing the acid and solvent in vacuo, dissolve the residue in a solvent like THF and treat it with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This second step facilitates the breakdown of intermediates and the removal of formaldehyde.[7]
-
-
Optimize Reaction Time and Temperature: For some substrates, simply extending the reaction time in TFA at room temperature (for up to 18 hours) may be sufficient.[2] If the reaction remains sluggish, a modest increase in temperature (e.g., to 50 °C) can be beneficial, but this must be monitored carefully to avoid promoting side reactions.[2]
-
Consider an Alternative Acid: If TFA leads to decomposition, switching to a solution of HCl in 1,4-dioxane can sometimes provide a cleaner reaction profile.
Q2: I want to avoid strongly acidic conditions altogether. Are fluoride-based deprotection methods effective for N-SEM groups on azaindoles?
Yes, fluoride-mediated deprotection is the most common alternative to acid-catalyzed methods and is often milder. The high affinity of the fluoride ion for silicon drives the reaction via a β-elimination pathway.[8] However, this method has its own set of challenges.
Root Cause Analysis for Common Failures:
-
Reagent Quality (Water Content): Tetrabutylammonium fluoride (TBAF) is highly hygroscopic and is typically sold as a solution in THF, which contains water.[10] Water can interfere with the reaction and reduce the nucleophilicity of the fluoride ion.
-
Reagent Degradation: Over time, TBAF can decompose via Hofmann elimination, reducing its efficacy.[11]
-
Insufficient Reactivity: N-SEM groups can be more "rugged" or difficult to remove than O-SEM ethers, sometimes requiring forcing conditions like elevated temperatures, which can compromise sensitive functional groups on your molecule.[6][12]
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: The presence of water is a primary cause of failure.
-
Increase Reagent Equivalents and Temperature: If the reaction is slow, increase the equivalents of TBAF (from 1.5 to 3.0 eq.). Gentle heating (e.g., 45-80 °C) can also dramatically accelerate the reaction rate.[8][16]
-
Consider Alternative Fluoride Sources:
-
Cesium Fluoride (CsF): Often more effective than TBAF for stubborn substrates, typically used in a polar aprotic solvent like DMF at elevated temperatures.
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is highly effective but also extremely hazardous and corrosive. It should only be used by experienced researchers with appropriate safety precautions, including the use of plastic labware and having calcium gluconate gel readily available as an antidote.[17] A buffered system using excess pyridine as the solvent can sometimes prevent decomposition of acid-sensitive substrates.[18]
-
Q3: My molecule contains other sensitive functional groups (e.g., silyl ethers, esters). Can I selectively remove the N-SEM group?
Selective deprotection is a significant challenge but can be achieved by carefully choosing a milder, orthogonal method. Lewis acid-mediated deprotection has emerged as a powerful and selective alternative.
Recommended Strategy: Magnesium Bromide (MgBr₂)
The use of MgBr₂ in a non-coordinating solvent like diethyl ether (Et₂O), often with an additive like nitromethane, provides a remarkably mild and selective method for SEM deprotection.[12][19][20]
Mechanism & Advantages: The Lewis acidic MgBr₂ coordinates to the ether oxygen of the SEM group, activating it for cleavage. This method has been shown to selectively cleave SEM ethers in the presence of other sensitive groups like TBS and TIPS ethers, which are typically labile to fluoride or acid.[6][12]
Starting Protocol: A typical starting point is to treat the substrate with an excess of MgBr₂ (e.g., 5-10 equivalents) in anhydrous Et₂O at room temperature. The reaction progress should be monitored carefully by TLC or LCMS.
Visual Aids & Summaries
Deprotection Mechanism Overview
Troubleshooting Flowchart
// Problems P1 [label="Incomplete Reaction", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; P2 [label="Decomposition /\nComplex Mixture", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; P3 [label="No Reaction", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"];
Problem -> P1; Problem -> P2; Problem -> P3;
// Solutions for P1 S1_1 [label="Increase Time / Temp", fillcolor="#E8F0FE", fontcolor="#202124"]; S1_2 [label="Increase Reagent\nEquivalents", fillcolor="#E8F0FE", fontcolor="#202124"]; S1_3 [label="Use Two-Step\nAcid/Base Protocol", fillcolor="#E8F0FE", fontcolor="#202124"]; P1 -> S1_1 [label=" Acid or F⁻ "]; P1 -> S1_2 [label=" Acid or F⁻ "]; P1 -> S1_3 [label=" Acid "];
// Solutions for P2 S2_1 [label="Switch to Milder Method:\nFluoride (TBAF) or\nLewis Acid (MgBr₂)", fillcolor="#E6F4EA", fontcolor="#202124"]; S2_2 [label="Lower Temperature", fillcolor="#E6F4EA", fontcolor="#202124"]; S2_3 [label="Use Formaldehyde\nScavenger (e.g., TIS)", fillcolor="#E6F4EA", fontcolor="#202124"]; P2 -> S2_1 [label=" Acid "]; P2 -> S2_2; P2 -> S2_3 [label=" Acid "];
// Solutions for P3 S3_1 [label="Check Reagent Quality\n(e.g., Anhydrous TBAF)", fillcolor="#E8F0FE", fontcolor="#202124"]; S3_2 [label="Switch to Stronger Method:\nHF-Pyridine (Use Caution!)", fillcolor="#E8F0FE", fontcolor="#202124"]; S3_3 [label="Confirm Starting\nMaterial Structure", fillcolor="#E8F0FE", fontcolor="#202124"]; P3 -> S3_1 [label=" F⁻ "]; P3 -> S3_2; P3 -> S3_3; } enddot Caption: Decision tree for troubleshooting common issues.
Summary of Deprotection Conditions
| Method | Reagents & Solvents | Pros | Cons | Key Considerations |
| Acid-Catalyzed | TFA or HCl in DCM, Dioxane | Inexpensive, strong | Low selectivity, risk of side reactions (dimerization), can be sluggish | Best for robust substrates; a two-step acid/base protocol is often required.[2][7] |
| Fluoride-Mediated | TBAF, CsF, or HF-Py in THF, DMF | Generally milder than acid, good for many substrates | Requires anhydrous conditions, reagent quality is critical, can be slow for N-SEM | The go-to alternative for acid-sensitive molecules. Anhydrous TBAF is key.[8][15] |
| Lewis Acid-Mediated | MgBr₂, ZnBr₂ in Et₂O, DCM | Very mild, highly selective, orthogonal to other silyl ethers | May require stoichiometric amounts of Lewis acid, can be slower | Excellent choice for complex molecules with multiple protecting groups.[6][12][19] |
Experimental Protocols
Protocol A: Two-Step Acid-Catalyzed Deprotection
-
Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.
-
Stir the reaction and monitor by TLC or LCMS. The reaction may take several hours (4-18 h).
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting residue in tetrahydrofuran (THF).
-
Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol B: Anhydrous TBAF-Mediated Deprotection
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the SEM-protected substrate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M).
-
Add a solution of anhydrous TBAF (1.0 M in THF, 1.5-3.0 eq) dropwise at room temperature.
-
Stir the reaction. If no conversion is observed, gently heat the mixture to 50-60 °C and monitor by TLC or LCMS.
-
Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol C: Lewis Acid-Mediated Deprotection with MgBr₂
-
To a flame-dried flask under an inert atmosphere, add magnesium bromide etherate (MgBr₂·OEt₂, 5.0-10.0 eq).
-
Add anhydrous diethyl ether (Et₂O) and stir to form a suspension.
-
Add a solution of the SEM-protected substrate (1.0 eq) in anhydrous Et₂O.
-
Stir the reaction at room temperature and monitor by TLC or LCMS. The reaction may be slow, requiring 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Filter the resulting suspension (e.g., through a pad of Celite®) to remove magnesium salts, washing the filter cake with additional solvent.
-
Separate the layers of the filtrate, extract the aqueous layer, and combine the organic fractions.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. PubMed. [Link]
-
Banda, D., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-143. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ACS Publications. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. [Link]
-
Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). common-organic-chemistry.com. [Link]
-
Lee, S. H., et al. (2019). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Reddit. (2021). What are the safety precautions necessary for working with HF? r/Chempros. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. total-synthesis.com. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. organic-chemistry.org. [Link]
-
Banda, D., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]
- DiMagno, S. G., et al. (2009). Anhydrous fluoride salts and reagents and methods for their production.
-
DiMagno, S. G., et al. (2005). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION. UNL Digital Commons. [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2024). Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Organic & Biomolecular Chemistry. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
Reddit. (2025). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? r/chemistry. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. orgsyn.org. [Link]
-
ResearchGate. (n.d.). SCHEME 1 Deprotection of N-SEM from 5R-SP using literature protocol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... ResearchGate. [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous tetrabutylammonium fluoride. PubMed. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
Zhang, M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
de Mattos, M. C., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). SEM Deprotection - TBAF. common-organic-chemistry.com. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
-
Lee, S. H., et al. (2019). Lewis acid-mediated cross-coupling reaction of 7-azaindoles and aldehydes: Cytotoxic evaluation of C3-linked bis-7-azaindoles. ResearchGate. [Link]
Sources
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- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. The unique electronic properties of the 7-azaindole core, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present distinct synthetic challenges compared to its indole counterpart.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. Each answer explains the underlying chemical causality and provides actionable protocols to mitigate the issue.
Question 1: My cyclization reaction to form the 7-azaindole core (e.g., via Fischer or Madelung synthesis) is giving very low yields. What is happening?
Answer:
This is a frequent and significant hurdle. Traditional indole syntheses like the Fischer and Madelung cyclizations are often inefficient for 7-azaindole.[2] The low yields are primarily due to the electronic nature of the pyridine ring.
-
Mechanistic Insight: The Fischer indole synthesis involves a[3][3]-sigmatropic rearrangement. The electron-deficient character of the pyridine ring disfavors this key step, leading to poor conversion.[2] Similarly, the harsh conditions (strong base, high temperature) required for the Madelung synthesis can lead to decomposition and side reactions.
-
Troubleshooting & Optimization:
-
Shift Synthetic Strategy: Modern palladium-catalyzed cross-coupling reactions are generally more efficient and versatile for constructing the 7-azaindole scaffold.[1][3] A highly effective approach is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an appropriately substituted aminopyridine with an alkyne.
-
Protecting Group Strategy: The use of an N-protecting group on the aminopyridine starting material can significantly improve yields in many modern syntheses by enhancing solubility and preventing catalyst inhibition.
-
Caption: A decision-making flowchart for troubleshooting low cyclization yields.
Question 2: I am attempting to functionalize the 7-azaindole core (e.g., alkylation, acylation) and I'm getting a mixture of products. How can I control the regioselectivity?
Answer:
This is a classic problem stemming from the multiple nucleophilic sites on the 7-azaindole ring. The N1 (pyrrole) and C3 positions are electron-rich and readily react with electrophiles. The N7 (pyridine) nitrogen can also be alkylated, especially under certain conditions.
-
Mechanistic Insight: In the absence of a protecting group, the pyrrole N-H is acidic and easily deprotonated by a base, making the N1 anion a potent nucleophile. The C3 position, analogous to indole, is also highly nucleophilic. The competition between N1-alkylation and C3-alkylation is a well-documented challenge.[4][5]
-
Troubleshooting & Optimization:
-
Employ an N1-Protecting Group: This is the most critical step for directing electrophilic substitution to the C3 position. By blocking the highly reactive N1 site, you prevent N-alkylation and other side reactions. The choice of protecting group is crucial (see Table 2).
-
Control Reaction Conditions: The choice of base and solvent can significantly influence the N/C selectivity. For instance, using a strong, non-nucleophilic base like NaH in an aprotic solvent like THF or DMF typically favors N1-alkylation on an unprotected scaffold. To favor C3 functionalization, N1-protection is paramount.
-
Directed Metalation: For specific C2 functionalization, a directed ortho-metalation (DoM) strategy can be employed. After N1-protection, treatment with a strong base like n-BuLi or LDA can selectively deprotonate the C2 position, allowing for subsequent reaction with an electrophile.[1]
-
| Problem Observed | Potential Side Product(s) | Mechanistic Cause | Recommended Solution |
| Mixture of Isomers during Alkylation | N1-alkylated, C3-alkylated, and sometimes N7-alkylated products. | Multiple nucleophilic sites (N1, C3, N7) with competing reactivity.[5] | Protect the N1 position with a suitable group (e.g., SEM, Boc) to direct functionalization to C3. |
| Formation of a Reduced Product | Dehalogenated 7-azaindole (e.g., C4-H instead of C4-Cl). | Reductive dehalogenation during a cross-coupling reaction (e.g., Buchwald-Hartwig).[6] | Optimize reaction time (shorter is often better), screen different palladium catalysts and ligands, and ensure anhydrous conditions.[6] |
| Dimerization or Polymerization | Complex mixture of higher molecular weight species. | Instability of the 7-azaindole core under strongly acidic or harsh thermal conditions. | Use milder reaction conditions. For acid-catalyzed steps, use weaker acids or buffer the system. Ensure rigorous deoxygenation of solvents for Pd-catalyzed reactions. |
| Unexpected Tricyclic Product | Formation of an 8-membered ring or other cyclized structures. | Occurs during deprotection of groups like SEM, which releases formaldehyde that can react intramolecularly.[6][7] | Switch to a different protecting group (e.g., Boc) or use milder deprotection conditions that include a formaldehyde scavenger. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the best N1-protecting group for 7-azaindole synthesis?
The "best" protecting group depends on its compatibility with subsequent reaction steps and the ease of its final removal. A poor choice can lead to unwanted side reactions during deprotection.[6][7]
| Protecting Group | Installation | Stability | Cleavage Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to most nucleophilic and catalytic conditions. Labile to strong acids. | TFA, HCl in dioxane.[1] | Excellent for directing lithiation.[1] Cleavage is generally clean. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | Robust. Stable to a wide range of conditions including organolithiums and strong bases. | TBAF, HF-pyridine, or strong acid (e.g., HCl). | Caution: Acidic cleavage can release formaldehyde, leading to complex side reactions.[6][7] Fluoride-mediated cleavage is preferred. |
| SO₂Ph (Benzenesulfonyl) | PhSO₂Cl, Base | Very stable. Electron-withdrawing nature deactivates the pyrrole ring towards some electrophiles. | Strong base (e.g., NaOH, Mg/MeOH). | Can be difficult to remove. May interfere with certain cross-coupling reactions. |
FAQ 2: My final compound is difficult to purify. What strategies can I use?
Purification of 7-azaindole derivatives can be challenging due to their polarity and potential instability on standard silica gel.[8]
-
Problem: Streaking or decomposition on the column.
-
Cause: The basic pyridine nitrogen can interact strongly with the acidic silanol groups of standard silica gel, leading to poor chromatography and even degradation of the product.[8]
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 1% triethylamine in the eluent).[8]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is more compatible with basic compounds.[8]
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) HPLC or flash chromatography can be an excellent alternative.
-
-
-
Problem: Persistent, co-eluting impurities.
-
Cause: Isomeric impurities or byproducts with similar polarity to the desired compound.[8]
-
Solution:
-
Recrystallization: If the product is crystalline, recrystallization is a powerful technique for removing small amounts of impurities.
-
Multi-Step Purification: Combine different chromatographic techniques. For example, perform an initial purification on silica gel followed by a second purification using reversed-phase HPLC.[8]
-
-
FAQ 3: How does the reactivity of 7-azaindole fundamentally differ from indole?
While structurally similar, their electronic properties are quite different, which governs their reactivity.
-
Basicity: 7-Azaindole is significantly more basic (pKa ≈ 4.6) than indole (pKa ≈ -2.4).[1] This is because protonation occurs on the N7 pyridine nitrogen, and the resulting positive charge is well-tolerated by the pyridine ring. This basicity can be exploited for purification (acid/base extraction) but also means the N7 position can be a competing site for reactions like alkylation.
-
Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient ("π-deficient"), while the pyrrole ring is electron-rich ("π-excessive").[1] This makes electrophilic substitution on the pyridine part of the scaffold very difficult, while substitution on the pyrrole ring (typically at C3) is favored. However, the overall electron-withdrawing effect of the fused pyridine ring makes the 7-azaindole core less reactive towards electrophiles than indole itself.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to improve the stability of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine solutions
Answering your questions about the stability of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine solutions is our priority. As a key intermediate in pharmaceutical research, maintaining the integrity of this compound is critical for reproducible and reliable experimental outcomes. This guide provides in-depth answers, troubleshooting advice, and detailed protocols to help you manage and improve the stability of your solutions.
Technical Support Center: this compound
This center is structured to provide direct answers to common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is solution stability a critical concern?
This compound is a derivative of 7-azaindole. The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry, frequently used in the development of kinase inhibitors and other therapeutic agents due to its ability to mimic the natural indole ring system while offering unique hydrogen bonding capabilities.[1][2][3]
Solution stability is paramount because chemical degradation can lead to:
-
Inaccurate Potency: A lower concentration of the active compound results in misleading structure-activity relationship (SAR) data.
-
Formation of Interfering Species: Degradation products can interfere with assays, producing false positives or negatives.
-
Irreproducible Results: Experiments conducted with freshly prepared solutions versus aged solutions may yield different outcomes, compromising data integrity.
Q2: What are the primary pathways through which this compound can degrade in solution?
While specific degradation data for this compound is not extensively published, based on the chemistry of the 7-azaindole core and similar heterocyclic compounds, the primary degradation pathways are:
-
Oxidation: The electron-rich pyrrole ring system is susceptible to oxidation from atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[4][5] This can lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Aromatic heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions that break down the molecule.[6] Exposure to ambient lab lighting over extended periods can be sufficient to cause degradation.
-
Acid/Base Hydrolysis: Although the ethyl substitution on the pyrrole nitrogen (N1) prevents certain reactions common to the parent 7-azaindole, the compound is not immune to pH-driven instability.[7] Extreme acidic or basic conditions can catalyze hydrolysis or other rearrangements.[8] The pyridine nitrogen can be protonated at low pH, altering the electronic properties and potentially the stability of the molecule.[1]
Q3: How can I visually detect if my solution is degrading?
The first sign of degradation is often a change in color . A freshly prepared solution of this compound in a solvent like DMSO or acetonitrile should be colorless to very pale yellow. The development of a more intense yellow, orange, or brown color is a strong indicator of oxidative or photolytic degradation. However, significant degradation (5-10%) can occur before any visual change is apparent. Therefore, analytical methods are essential for confirmation.[9]
Q4: What are the optimal solvents and storage conditions for long-term stability?
The choice of solvent and storage conditions is the most critical factor in preserving solution integrity.
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Anhydrous, aprotic solvents such as DMSO or DMF .[10] | These solvents are excellent solubilizers and lack reactive protons, minimizing the risk of hydrolysis. "Anhydrous" grade is crucial to prevent water-mediated degradation. |
| Temperature | -20°C or -80°C | Chemical reaction rates, including degradation, are significantly reduced at lower temperatures.[11] For long-term archival, -80°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to oxygen, thereby preventing oxidative degradation.[12] This is especially important after each use. |
| Light Exposure | Amber Glass Vials | Amber vials block UV and a significant portion of visible light, directly inhibiting photodegradation pathways.[6] |
| Container | Tightly sealed vials with PTFE-lined caps. | Prevents solvent evaporation and contamination from atmospheric moisture and oxygen.[13][14] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. | 1. Discard the solution and prepare a fresh batch. 2. Store all future solutions in amber vials at ≤ -20°C.[11] 3. Before sealing, flush the vial headspace with argon or nitrogen. |
| Assay results are inconsistent or show decreased potency over time. | 1. Chemical Degradation: The concentration of the active compound has decreased. 2. Solvent Evaporation: Improperly sealed vial, leading to an artificially higher concentration initially. | 1. Confirm degradation using an analytical method like HPLC.[15] 2. Prepare fresh solutions more frequently or create smaller, single-use aliquots from a master stock solution to avoid repeated freeze-thaw cycles and air exposure. 3. Ensure vials are sealed tightly with high-quality caps. |
| Precipitate forms after thawing a frozen solution. | 1. Poor Solubility: The compound's solubility limit was exceeded at the storage temperature. 2. Water Contamination: Atmospheric moisture condensed into the cold solvent, reducing solubility. | 1. Gently warm the solution (e.g., to 37°C) and vortex to redissolve. Ensure it is fully dissolved before use. 2. If the issue persists, consider preparing the stock at a slightly lower concentration. 3. Always allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Experimental Protocols
Protocol 1: Preparation of a Stable High-Concentration Stock Solution
This protocol details the steps for preparing a stock solution (e.g., 10-50 mM in DMSO) for maximum longevity.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile amber glass vials with PTFE-lined screw caps
-
Analytical balance and appropriate weighing tools
-
Calibrated micropipettes
Procedure:
-
Pre-Weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound directly into the amber vial. Perform this step efficiently to minimize air exposure.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Inert Gas Purge: Immediately flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds. This displaces the oxygen-containing air.
-
Sealing and Dissolution: Tightly seal the vial with the PTFE-lined cap. Vortex or sonicate the vial until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting (Optional but Recommended): If the stock will be used multiple times, it is best practice to aliquot it into smaller, single-use amber vials. This prevents contamination and degradation of the entire stock from repeated handling. Repeat the inert gas purge (Step 4) for each aliquot.
-
Storage: Label all vials clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.[14]
Protocol 2: Guideline for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your compound in your specific formulation.[16][17] It involves subjecting the solution to harsh conditions to accelerate decomposition.
Objective: To identify potential degradants and determine the compound's stability profile under various stress conditions. A typical goal is to achieve 5-20% degradation of the parent compound.[9]
Procedure:
-
Prepare Solutions: Prepare identical solutions of this compound (e.g., 1 mg/mL) in a relevant solvent system (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Incubate at 60°C (in a vial protected from light).
-
Photolytic: Expose to a photostability chamber with a combination of UV and visible light (ICH Q1B guidelines).
-
Control: Keep one vial at room temperature, protected from light.
-
-
Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.[15] Compare the chromatograms to the control sample to identify new peaks (degradants) and quantify the loss of the parent compound.
Visualization: Workflow for Solution Preparation & Storage
This diagram outlines the decision-making process for handling this compound to ensure stability based on the intended experimental timeline.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stabilization and activation of molecular oxygen at biomimetic tetrapyrroles on surfaces: from UHV to near-ambient pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemscene.com [chemscene.com]
- 15. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. asianjpr.com [asianjpr.com]
Technical Support Center: A Guide to Flash Chromatography Purification of 1H-Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of nitrogen-containing heterocycles. The unique electronic and acid-base properties of the 7-azaindole scaffold demand a nuanced approach to flash chromatography to overcome common issues like peak tailing, low recovery, and co-elution of closely related impurities.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography and supported by established literature. Our goal is to empower you with the scientific rationale behind each step, enabling you to develop robust and efficient purification methods.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating challenges encountered during the flash chromatography of 1H-pyrrolo[2,3-b]pyridines.
Question 1: My target compound is exhibiting severe peak tailing or streaking on a silica gel column. What is the cause and how can I fix it?
Answer:
This is the most common issue when purifying 7-azaindoles. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-ideal interaction leads to a slow desorption rate, resulting in a "tailing" or "streaking" peak shape, which severely compromises resolution and purity.[2]
Causality & Solutions:
-
Neutralize the Stationary Phase: The most direct solution is to suppress the acidity of the silica gel.
-
Method: Add a basic modifier to your mobile phase. A concentration of 0.1% to 1% triethylamine (TEA) or ammonium hydroxide is typically sufficient to neutralize the active silanol sites, leading to symmetrical peaks.[1][3]
-
Mechanism: The amine modifier competes with your basic compound for binding to the acidic silanol groups, allowing your analyte to travel through the column with fewer non-specific interactions.
-
-
Switch to an Alternative Stationary Phase: If adding a modifier is undesirable (e.g., it complicates product workup), consider a different stationary phase.
-
Method: Use neutral or basic alumina columns. Alumina has a less acidic surface compared to silica and is often a better choice for purifying basic compounds.[3]
-
Consideration: The selectivity on alumina can differ significantly from silica. You must re-optimize your mobile phase, starting with TLC analysis on alumina plates.
-
Question 2: I'm experiencing low recovery of my compound. It seems to be irreversibly stuck to the column. What's happening?
Answer:
Low recovery can stem from two main issues: irreversible adsorption due to strong compound-silica interactions or on-column degradation. The electron-rich pyrrole ring in the 7-azaindole scaffold can be sensitive to the acidic environment of silica gel, potentially leading to decomposition.[3][4]
Causality & Solutions:
-
Assess Compound Stability: Before committing to a large-scale purification, it's crucial to determine if your compound is stable on silica.
-
Method (2D TLC Test): Spot your crude material on a silica TLC plate. Run the plate in a suitable eluent. After the run, let the plate air dry completely, then turn it 90 degrees and re-run it in the same solvent system. If the spot remains singular and moves diagonally, your compound is stable. If a new spot appears or there is significant streaking from the origin in the second direction, your compound is degrading on the silica.[5]
-
Solution: If degradation is observed, you must avoid silica gel. Use a less acidic stationary phase like neutral alumina or consider reversed-phase flash chromatography.[1]
-
-
Insufficient Mobile Phase Polarity: The compound may simply not be eluting because the mobile phase is not strong (polar) enough.
-
Method: If you are confident the compound is stable, increase the polarity of your mobile phase significantly. For example, if a 50:50 mixture of ethyl acetate/hexanes is not working, try switching to a dichloromethane/methanol gradient.[1] A gradient elution that concludes with a highly polar flush (e.g., 10-20% methanol in dichloromethane) can help elute highly retained compounds.
-
Question 3: My desired product is co-eluting with an impurity, even after optimizing the mobile phase. How can I improve the separation?
Answer:
Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. To resolve them, you must alter the selectivity of the chromatographic system.
Causality & Solutions:
-
Change Mobile Phase Constituents: The choice of solvents can dramatically impact selectivity.
-
Method: If you are using an ethyl acetate/hexanes system, try switching to an acetone/dichloromethane system or another combination with different solvent properties (e.g., dipole moment, hydrogen bonding capability). This change can alter the specific interactions between the analytes and the stationary phase, potentially resolving the co-eluting peaks.[6]
-
Rationale: Different solvents interact differently with your compounds. For instance, a protic solvent like methanol can compete for hydrogen bonding sites on the silica, which might be a key interaction for one of your compounds but not the other.
-
-
Employ an Alternative Stationary Phase: Changing the stationary phase is a powerful way to alter selectivity.
-
Method: If normal phase silica is failing, consider reversed-phase (C18) flash chromatography. In reversed-phase, separation is based on hydrophobicity, which is a completely different mechanism than the polarity-based separation on silica. This orthogonal approach often resolves impurities that are inseparable on silica.[1][3]
-
Alternative Normal Phases: Other options include diol or cyano-bonded silica columns, which offer different selectivities compared to standard silica.[7][8]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in the flash chromatography of 1H-pyrrolo[2,3-b]pyridines.
Caption: A decision-making flowchart for troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1H-pyrrolo[2,3-b]pyridines?
A1: Silica gel remains the most common and first-choice stationary phase due to its versatility and cost-effectiveness.[6] However, as discussed, its acidic nature requires mitigation, usually by adding a basic modifier to the eluent.[1] If your compound is particularly base-sensitive or acid-labile, neutral alumina is an excellent second choice.[3] For very polar 7-azaindoles, reversed-phase (C18) silica can provide superior separation.[1]
Q2: How do I choose the right mobile phase?
A2: Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) . The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 .[9] This generally provides the best balance for good separation on a flash column.
-
Common Starting Systems:
-
Optimization: If separation is poor, the key is to change solvent selectivity. Instead of just increasing the percentage of the polar solvent, try replacing one of the solvents entirely (e.g., switch from EtOAc/Hexanes to Acetone/Hexanes).
Q3: What is the best way to load my sample onto the column?
A3: Dry loading is almost always superior to liquid loading, especially for 1H-pyrrolo[2,3-b]pyridines which may have limited solubility in the initial, less polar mobile phase.[13][14]
-
Why Dry Loading? Liquid loading, especially in a strong solvent, causes the initial sample band to spread, leading to poor resolution. Dry loading ensures the sample is introduced to the column as a very narrow, concentrated band.[14]
-
Method: Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of an inert adsorbent (silica gel or Celite®, diatomaceous earth) to the solution, typically 2-3 times the mass of your crude material.[14] Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Data Summary Table
| Parameter | Recommended Approach | Rationale & Key Considerations |
| Stationary Phase | 1. Silica Gel (default) 2. Neutral Alumina 3. Reversed-Phase (C18) | Silica is versatile but acidic. Alumina is better for acid-sensitive or very basic compounds.[3] C18 is for highly polar compounds or when normal phase fails. |
| Mobile Phase Modifier | 0.1 - 1.0% Triethylamine (TEA) or Ammonium Hydroxide (in organic phase) | Essential for silica gel to prevent peak tailing by neutralizing acidic silanol groups.[1] Not needed for alumina or C18. |
| TLC Target Rf | 0.25 - 0.35 | Provides optimal resolution and reasonable elution time in flash chromatography.[9] |
| Sample Loading | Dry Loading (adsorbed onto silica or Celite®) | Ensures a narrow sample band, maximizing separation efficiency.[13][14] Critical for samples with low solubility in the starting eluent. |
| Column Loading Capacity | 1-5% of silica mass for difficult separations; up to 10% for easy separations. | Overloading is a common cause of poor separation.[1] A conservative load (e.g., 1g crude on a 40g column) is a good starting point. |
General Experimental Protocol: Flash Chromatography of a 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol outlines a standard workflow for purifying a hypothetical 7-azaindole derivative.
1. TLC Method Development: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 30% EtOAc/Hexanes). d. Identify a system that gives the target compound an Rf of ~0.3. Add 0.5% TEA to the chosen solvent system to check for and mitigate tailing.
2. Sample Preparation (Dry Loading): a. Dissolve the entire crude sample (e.g., 500 mg) in a minimal amount of DCM or methanol in a round-bottom flask. b. Add ~1.5 g of silica gel to the flask and swirl to create a slurry.[14] c. Remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained.
3. Column Packing and Equilibration: a. Select an appropriately sized flash column (e.g., 24g silica for a 500mg sample). b. Equilibrate the column with the starting mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA) by flushing at least 5 column volumes through the system.
4. Sample Loading and Elution: a. Carefully add the dry-loaded sample powder to the top of the equilibrated column bed, creating an even layer. b. Begin the chromatographic run, starting with the initial low-polarity mobile phase. c. Employ a gradient elution, slowly increasing the percentage of the more polar solvent (e.g., linear gradient from 10% to 60% EtOAc over 20 column volumes). d. Collect fractions throughout the run.
5. Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Pool the pure fractions. c. Remove the solvent under reduced pressure to yield the purified 1H-pyrrolo[2,3-b]pyridine.
Purification Workflow Diagram
Caption: A standard workflow for the flash chromatography purification process.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central (PMC). [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). BUCHI. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.).
-
Sample Loading Techniques for Large Scale Flash Chromatography. (n.d.). Teledyne ISCO. [Link]
-
HOW TO: Sample loading methods in flash chromatography. (2023). Sorbtech. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PubMed Central (PMC). [Link]
-
Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Purification [chem.rochester.edu]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 11. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. teledyneisco.com [teledyneisco.com]
- 14. sorbtech.com [sorbtech.com]
Avoiding dimerization during 7-azaindole synthesis
Troubleshooting Guide & FAQs: Strategies to Mitigate Dimerization
Welcome to the technical support center for 7-azaindole synthesis. The 7-azaindole scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous approved therapeutics. However, its synthesis can be challenging, frequently hampered by the formation of unwanted dimers and other side products that complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes to minimize dimerization.
Frequently Asked Questions (FAQs)
Q1: What is 7-azaindole dimerization, and why does it occur?
Dimerization in the context of 7-azaindole synthesis typically refers to the self-condensation of starting materials or intermediates. A common example occurs during syntheses involving the metalation of picoline derivatives, such as the Chichibabin cyclization. In this reaction, a benzyllithium intermediate, formed by the deprotonation of a picoline, can act as a nucleophile and attack another molecule of the starting picoline in a 1,4-addition. This leads to the formation of a dihydropyridine dimer, which can be a stable byproduct or re-enter the main reaction pathway, complicating the reaction kinetics and potentially lowering the yield of the desired 7-azaindole.
Troubleshooting Guide
Problem 1: Low yield of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using LDA, with isolation of a high molecular weight byproduct.
Likely Cause: You are likely observing base-mediated dimerization of the 2-fluoro-3-picoline starting material. The strong base, lithium diisopropylamide (LDA), deprotonates the picoline to form a benzyllithium intermediate. This intermediate can then add to another molecule of the fluoropicoline, leading to a dimer.
Suggested Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at or below -40°C. Warming the reaction mixture can favor the formation of side products.
-
Stoichiometry of the Base: Using an excess of LDA (around 2.1 equivalents) has been shown to improve the yield of the desired 7-azaindole. The second equivalent of LDA may be necessary for a tautomerization step following the cyclization.
-
Order of Addition: The order of adding the reagents can impact the reaction outcome. While both direct and inverse addition have been shown to be effective, sequential addition of the picoline to LDA, followed by the addition of benzonitrile, can be a reliable method.
Experimental Protocol: Optimized Chichibabin Cyclization to Minimize Dimerization
-
Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 mmol) to dry tetrahydrofuran (THF) at -40°C.
-
Add dry diisopropylamine (2.1 mmol) to the solution and stir for 5 minutes at -40°C to generate LDA.
-
Add 2-fluoro-3-picoline (1.0 mmol) to the LDA solution and stir for 60 minutes at -40°C.
-
Add benzonitrile (1.2 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40°C.
-
Quench the reaction with an aqueous workup and purify the product by standard methods.
This optimized protocol, emphasizing low temperature and appropriate stoichiometry, can significantly improve the yield of 2-phenyl-7-azaindole to around 80-82%.
Problem 2: During a palladium-catalyzed cross-coupling reaction on a 7-azaindole core, I am observing N-arylation or other side reactions instead of the desired C-C bond formation.
Likely Cause: The unprotected N-H of the 7-azaindole pyrrole ring is nucleophilic and can compete with the desired C-H or C-halogen bond activation in palladium-catalyzed reactions. This can lead to undesired N-arylation or other side products.
Suggested Solutions:
-
N-Protection of the 7-Azaindole: The most effective strategy to prevent N-arylation is to protect the pyrrole nitrogen. The choice of protecting group is crucial and can also influence the reactivity at other positions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Group: The SEM group is particularly effective as it can act as both a protecting group and an activating group for nucleophilic aromatic substitution at the 4-position.
-
Tosyl (Ts) and Boc (tert-Butoxycarbonyl) Groups: These are commonly used protecting groups in 7-azaindole chemistry.
-
Bulky Groups like TIPS (Triisopropylsilyl): A bulky protecting group like TIPS can be used to sterically hinder undesired reactions at adjacent positions.
-
Table 1: Comparison of Common N-Protecting Groups for 7-Azaindole
| Protecting Group | Abbreviation | Key Features |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Dual protecting and activating role, mild removal conditions. |
| Tosyl | Ts | Electron-withdrawing, stable to many reaction conditions. |
| tert-Butoxycarbonyl | Boc | Easily removed under acidic conditions. |
| Triisopropylsilyl | TIPS | Bulky, provides steric hindrance. |
Experimental Protocol: General Procedure for N-Protection of 7-Azaindole
-
Dissolve the 7-azaindole in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH, K2CO3) and stir for a short period at room temperature.
-
Add the protecting group precursor (e.g., SEM-Cl, Ts-Cl, Boc2O).
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup and purify the N-protected 7-azaindole.
Problem 3: My synthesis of a substituted 7-azaindole via the Hemetsberger-Knittel reaction is resulting in decomposition and low yields.
Likely Cause: The Hemetsberger-Knittel reaction for azaindole synthesis is often more sensitive to reaction conditions than the analogous indole synthesis. In some cases, a minimum temperature is required to avoid decomposition, and higher temperatures with shorter reaction times can lead to better yields.
Suggested Solutions:
-
Optimize Reaction Temperature and Time: Systematically screen different temperatures and reaction times. It has been observed that higher temperatures and shorter durations can be beneficial for the synthesis of substituted 5-, 6-, and 7-azaindoles via this method.
-
Microwave Irradiation: Consider using microwave heating to achieve rapid and uniform heating, which can sometimes improve yields and reduce side reactions.
Visualizing the Dimerization Pathway
The following diagram illustrates the key steps in the base-mediated dimerization of a picoline derivative during 7-azaindole synthesis.
Caption: Base-mediated dimerization of a picoline starting material.
Logical Workflow for Troubleshooting Low Yields
This workflow provides a systematic approach to identifying and resolving issues related to dimerization and other side reactions in 7-azaindole synthesis.
Caption: A logical workflow for troubleshooting low yields in 7-azaindole synthesis.
References
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(18), 7027–7035. [Link]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
PubMed Central. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
PubMed Central. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- Organic Chemistry Portal. (2007).
Technical Support Center: Optimizing Chan-Lam Coupling for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the Chan-Lam coupling of 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to enhance the success of your N-arylation reactions. The unique electronic properties and coordination behavior of the 7-azaindole scaffold can present specific challenges, and this resource aims to provide field-proven insights to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the Chan-Lam coupling and why is it advantageous for N-arylation of 7-azaindoles?
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a C-N bond, between an N-H containing compound and a boronic acid.[1][2] This reaction is particularly advantageous for the N-arylation of sensitive heterocyclic substrates like 7-azaindoles due to its generally mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst as opposed to palladium.[1][3]
Q2: What is the proposed mechanism for the Chan-Lam coupling?
The catalytic cycle is generally understood to involve a Cu(II)/Cu(III)/Cu(I) pathway.[4] The key steps are:
-
Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) catalyst.
-
Coordination & Deprotonation: The N-H of the 7-azaindole coordinates to the copper center, and a base facilitates its deprotonation.
-
Oxidation: The resulting Cu(II) intermediate can be oxidized to a transient Cu(III) species.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) center, releasing the N-arylated product and a Cu(I) species.
-
Reoxidation: An oxidant, typically atmospheric oxygen, reoxidizes the Cu(I) back to the active Cu(II) catalyst to complete the cycle.[5][6]
Q3: Why can 7-azaindole be a challenging substrate for Chan-Lam coupling?
The 7-azaindole scaffold contains two nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The pyridinic nitrogen can act as a coordinating ligand to the copper catalyst, potentially leading to catalyst inhibition or the formation of inactive dimeric copper complexes.[4][7] This coordination behavior can influence the reaction rate and overall yield.
Q4: What are the most common side reactions to be aware of?
Common side reactions include the homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and oxidation of the starting materials.[5] Careful optimization of the reaction conditions is crucial to minimize these undesired pathways.
Troubleshooting Guide
Low yields and incomplete conversion are common hurdles in Chan-Lam couplings. The following table outlines specific issues you may encounter with 1H-pyrrolo[2,3-b]pyridine derivatives and provides targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Poor quality boronic acid. 4. Catalyst inhibition by the 7-azaindole substrate. | 1. Use a fresh, high-purity source of Cu(OAc)₂ or other Cu(II) salt. 2. Screen different bases (e.g., pyridine, Et₃N, DBU, K₂CO₃) and solvents (e.g., CH₂Cl₂, MeOH, DMF).[4][5][8] 3. Check the purity of the boronic acid; consider recrystallization or conversion to the corresponding boroxine. 4. Increase the catalyst loading or add a ligand like 2,2'-bipyridine or phenanthroline to modulate the copper coordination sphere.[9] |
| Significant Boronic Acid Homocoupling | 1. Excess oxidant or prolonged reaction time. 2. Inefficient transmetalation to the copper center. | 1. Reduce the reaction time or run the reaction under an inert atmosphere with a controlled amount of oxidant. 2. Consider using a more reactive boronic ester (e.g., pinacol ester) to facilitate transmetalation.[2] |
| Protodeboronation of the Boronic Acid | 1. Presence of excess water or protic solvents. 2. Basic conditions promoting protodeboronation. | 1. Use anhydrous solvents and consider adding 4Å molecular sieves.[10] 2. Use a milder base or reduce the amount of base used. |
| Formation of Insoluble Copper Complexes | 1. Strong coordination of the 7-azaindole to the copper catalyst. | 1. Use a more coordinating solvent like DMF or DMSO to improve the solubility of the copper species. 2. The addition of a ligand such as DBU has been shown to act as both a base and an auxiliary ligand, preventing the formation of inactive copper dimers.[4][7] |
| Reaction Stalls at Moderate Conversion | 1. Catalyst deactivation over time. 2. Product inhibition. | 1. Add a second portion of the copper catalyst midway through the reaction. 2. Dilute the reaction mixture or consider a continuous flow setup to minimize product accumulation.[6] |
Visualizing the Chan-Lam Catalytic Cycle and Troubleshooting
To better understand the reaction dynamics, the following diagrams illustrate the key mechanistic steps and a decision-making workflow for troubleshooting common issues.
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.
Caption: A decision tree for troubleshooting low-yielding reactions.
Detailed Experimental Protocol: N-Arylation of 1H-pyrrolo[2,3-b]pyridine
This protocol provides a robust starting point for the Chan-Lam coupling of 1H-pyrrolo[2,3-b]pyridine.[11] Optimization may be required for different aryl boronic acids.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aryl boronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1-1.0 equiv, start with 0.2 equiv)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Anhydrous)
-
4Å Molecular Sieves (optional, but recommended)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the aryl boronic acid (1.5-2.0 equiv), and copper(II) acetate (0.2 equiv). If using, add activated 4Å molecular sieves at this stage.
-
Rationale: The excess boronic acid helps to drive the reaction to completion and compensates for potential side reactions like homocoupling.
-
-
Solvent and Base Addition: Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.1 M). Begin stirring the mixture. Add the base (2.0 equiv) to the suspension.
-
Rationale: Dichloromethane is a common solvent for this reaction. The base is crucial for deprotonating the pyrrole nitrogen, making it nucleophilic.[12]
-
-
Reaction Execution: Leave the flask open to the air (or under an oxygen balloon for more controlled oxidation) and stir vigorously at room temperature.
-
Rationale: Atmospheric oxygen is typically sufficient to act as the terminal oxidant, regenerating the active Cu(II) catalyst.[13] Vigorous stirring ensures efficient mixing and aeration.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl-1H-pyrrolo[2,3-b]pyridine product.
References
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Organic Chemistry Tube. (2022, September 4). Chan-Lam Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Britton, J., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1593–1599. [Link]
-
Wikipedia. (2023, December 22). Chan–Lam coupling. Retrieved from [Link]
-
Tyagi, B., & Ch, R. (2018). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. Asian Journal of Organic Chemistry, 7(10), 1956-1977. [Link]
- Li, J. J., & Limberakis, C. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 143-164). Royal Society of Chemistry.
-
Akkoc, S., et al. (2017). Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. ResearchGate. Retrieved from [Link]
-
Mondal, K., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(16), e202203718. [Link]
- Lam, P. Y. S., et al. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Topics in Current Chemistry, 219, 205-264.
- Mondal, M., & Singh, K. N. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Organic & Biomolecular Chemistry.
-
Mondal, K., et al. (2022). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7. SciSpace. Retrieved from [Link]
-
Mondal, K., et al. (2022). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. ResearchGate. Retrieved from [Link]
-
Suwiński, J., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Molecules, 18(10), 12697–12711. [Link]
-
Lan, J., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics, 14(4), 1436-1443. [Link]
-
Nandi, S., et al. (2021). Recent advances in Chan-Lam Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Xiang, J., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(10), 2533. [Link]
-
Kamal, A., & Kumar, G. B. (2014). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. Retrieved from [Link]
- Das, P., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
- Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
-
Mondal, S., & Ghorai, P. (2020). Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. ResearchGate. Retrieved from [Link]
- Kaur, A., & Kumar, V. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 24(3), 1029-1061.
-
Bohrium. (n.d.). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). 2,2'-Bipyridine: Efficient Ligand for the Copper Acetate Catalyzed Chan–Lam Coupling Reaction under. Retrieved from [Link]
- Singh, S., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ChemistrySelect, 6(46), 12797-12801.
-
MDPI. (2022). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Retrieved from [Link]
-
Reddit. (2023, August 11). I desperately need help and I'm out of answers. r/OrganicChemistry. Retrieved from [Link]
-
Zhang, X., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14(1), 6393. [Link]
-
WordPress.com. (2018, March 14). New finding of the Chan-Lam coupling. Is life worth living?. Retrieved from [Link]
- Dherange, J. R., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 847-868.
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Validation & Comparative
A Comparative Analysis of Novel 7-Azaindole Scaffolds Versus Clinically-Approved Kinase Inhibitors in Targeting Fibroblast Growth Factor Receptor (FGFR) Signaling
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in tumor proliferation, angiogenesis, and survival.[1] Genetic aberrations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are implicated in a variety of malignancies, making them a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding motif of ATP. This guide provides a comparative analysis of the inhibitory activity of a novel 7-azaindole derivative, Compound 4h, against established, clinically-approved FGFR inhibitors.
The Rationale for Targeting FGFR and the Role of the 7-Azaindole Scaffold
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling.[2] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[2] Dysregulation of this signaling can lead to uncontrolled cell division and tumor progression.[1]
The 7-azaindole core is a bioisostere of purine and has proven to be an effective hinge-binding motif for ATP-competitive kinase inhibitors. Its structure allows for the formation of crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and often selective inhibition. This guide focuses on a specific 1H-pyrrolo[2,3-b]pyridine derivative, designated as Compound 4h, which has demonstrated potent inhibitory activity against FGFR1, 2, and 3.[3]
Comparative Inhibitory Profile of Compound 4h
The in vitro kinase inhibitory activity of Compound 4h was evaluated against the FGFR family and compared with three FDA-approved multi-kinase inhibitors with significant FGFR activity: Lenvatinib, Pemigatinib, and Erdafitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the kinase by half, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | Compound 4h[3] | Lenvatinib[4] | Pemigatinib[5] | Erdafitinib[6] |
| FGFR1 | 7 nM | 61 nM | 0.4 nM | 1.2 nM |
| FGFR2 | 9 nM | 27 nM | 0.5 nM | 2.5 nM |
| FGFR3 | 25 nM | 52 nM | 1.2 nM | 3.0 nM |
| FGFR4 | 712 nM | 43 nM | 30 nM | 5.7 nM |
As the data indicates, Compound 4h exhibits potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and strong inhibition of FGFR3. Notably, it displays a degree of selectivity, with significantly weaker activity against FGFR4. In comparison, the clinically approved inhibitors also demonstrate potent pan-FGFR inhibition, albeit with varying profiles. Pemigatinib and Erdafitinib show particularly high potency across FGFR1-3. Lenvatinib, a broader spectrum multi-kinase inhibitor, shows potent but generally less pronounced activity against the FGFR family compared to the more selective agents.
Experimental Methodologies for Kinase Inhibitor Profiling
To ensure the scientific validity of such comparative data, standardized and robust experimental protocols are essential. The following outlines the key assays employed in the characterization of these FGFR inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The causality behind this experimental choice is to directly measure the interaction of the inhibitor with its purified kinase target, absent of cellular complexities. This provides a direct measure of potency. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, create a reaction mixture containing the specific recombinant FGFR kinase, a suitable kinase buffer, the substrate peptide, and ATP.
-
Inhibitor Addition: Add the test compounds (e.g., Compound 4h, Lenvatinib) across a range of concentrations. Include a DMSO control (vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[7]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
This assay validates the in vitro findings within a biological context by measuring the ability of an inhibitor to block the phosphorylation of downstream signaling proteins in response to FGFR activation in intact cells. Western blotting is a standard technique for this purpose.
Step-by-Step Protocol:
-
Cell Culture and Starvation: Culture a relevant cell line (e.g., one with known FGFR amplification or mutation) to near confluence. Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the FGFR inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR) and a downstream effector like phosphorylated ERK (p-ERK). Subsequently, probe with antibodies for total FGFR and total ERK as loading controls.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the reduction in phosphorylation relative to the stimulated control.
Cell Proliferation Assay
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell proliferation assay, such as the MTT assay, measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines that are dependent on FGFR signaling.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells with known FGFR aberrations into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: ATP-Competitive Inhibition of FGFR
The inhibitors discussed in this guide, including Compound 4h and the approved drugs, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of tyrosine residues and the subsequent activation of downstream signaling pathways.
Conclusion and Future Directions
The novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, demonstrates potent and relatively selective inhibitory activity against FGFR1, 2, and 3. Its efficacy is comparable to that of the multi-kinase inhibitor Lenvatinib and within an order of magnitude of the highly potent, approved FGFR inhibitors Pemigatinib and Erdafitinib. The data underscores the utility of the 7-azaindole scaffold as a foundation for developing effective kinase inhibitors. Further investigation into the selectivity profile of Compound 4h against a broader panel of kinases, as well as in vivo efficacy and pharmacokinetic studies, are warranted to fully assess its therapeutic potential. The methodologies described herein provide a robust framework for the continued evaluation and comparison of novel kinase inhibitors in the drug development pipeline.
References
-
Helsten, T., Schwaederle, M., & Kurzrock, R. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(22), 4987-4994*. [Link]
-
Xia, X., Du, W., Xie, Y., & Gou, Q. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports, 8, 2515. [Link]
-
Nagy, P., et al. (2018). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 293(42), 16417-16431. [Link]
-
Li, A., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-965. [Link]
-
Rosario, D., et al. (2021). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancers, 13(16), 4004. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 11, 20281-20293. [Link]
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: An Analysis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving selectivity across the highly conserved human kinome presents a significant challenge. Unintended off-target activity can lead to toxicity or unexpected polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity. This guide provides an in-depth comparison of kinase inhibition profiling, using the representative compound 1-Ethyl-1H-pyrrolo[2,3-b]pyridine (Compound X) . This compound is built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds with the kinase hinge region.[1][2][3] We will detail a robust, industry-standard methodology for profiling, present illustrative experimental data for Compound X against a panel of kinases, and compare its performance to the notoriously non-selective inhibitor, Staurosporine.
Introduction: The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling. Their dysregulation is implicated in a host of diseases, most notably cancer. While the development of ATP-competitive inhibitors has been a successful therapeutic strategy, the high degree of similarity in the ATP-binding site across kinase families makes achieving inhibitor selectivity a formidable task.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a versatile and highly effective starting point for potent kinase inhibitors.[1][2][3] Its structure is adept at mimicking the adenine moiety of ATP, allowing it to anchor effectively in the hinge region of the kinase active site. Numerous approved drugs and clinical candidates are derived from this core structure.
This guide uses a representative derivative, this compound (referred to as Compound X ), to illustrate the process of kinase cross-reactivity profiling. By systematically evaluating a compound against a broad panel of kinases, researchers can:
-
Confirm On-Target Potency: Validate that the compound inhibits the intended target kinase.
-
Identify Off-Target Liabilities: Uncover potential sources of toxicity or adverse effects.
-
Discover Novel Therapeutic Opportunities: Reveal unexpected inhibitory activities that could be therapeutically beneficial (polypharmacology).
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how to modify the compound to improve selectivity.
The Subject Compound: this compound (Compound X)
The core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle. The ethyl group at the 1-position of the pyrrole ring is a modification intended to probe specific interactions within the ATP-binding pocket.
Chemical Structure:
Caption: Structure of this compound (Compound X).
Methodology: Kinase Inhibition Profiling
To ensure robust and comparable data, a standardized assay platform is essential. The ADP-Glo™ Luminescent Kinase Assay is selected for this guide due to its high sensitivity, broad applicability to virtually any kinase, and resistance to compound interference.
Principle of the ADP-Glo™ Assay
The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. Afterward, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.
Caption: Workflow of the two-step ADP-Glo™ kinase assay.
Experimental Protocol: Kinase Panel Screening
This protocol describes a primary screen to determine the percent inhibition of a panel of kinases at a single compound concentration (e.g., 1 µM).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and the control inhibitor (Staurosporine) in 100% DMSO.
-
Perform serial dilutions in DMSO to create intermediate concentrations.
-
For the final assay plate, dilute the compounds in kinase buffer to achieve a 1 µM final concentration with a consistent DMSO concentration (e.g., 1%) across all wells.
-
-
Assay Plate Setup (384-well plate):
-
Control Wells: Add 1% DMSO (vehicle control, 0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).
-
Test Wells: Add Compound X to the appropriate wells.
-
-
Kinase Reaction Initiation:
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Final reaction volume: 5 µL.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30°C. The incubation time may be optimized for each kinase to ensure the reaction is within the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Development and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
-
Results: Comparative Cross-Reactivity Profile
The following table presents illustrative data for Compound X screened at 1 µM against a diverse panel of 20 kinases, representing different families within the kinome. The data is compared directly with Staurosporine, a natural product known for its potent but highly promiscuous inhibition of kinases.[4][5]
Disclaimer: The following data are representative and for illustrative purposes only. They are designed to reflect a plausible selectivity profile for a 7-azaindole-based inhibitor and do not represent experimentally verified results for this compound.
| Kinase Family | Kinase Target | Compound X (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| Tyrosine Kinase | FGFR1 | 98% | 99% |
| FGFR2 | 95% | 98% | |
| FGFR3 | 91% | 97% | |
| VEGFR2 | 45% | 99% | |
| EGFR | 12% | 96% | |
| SRC | 25% | 98% | |
| ABL1 | 18% | 95% | |
| Serine/Threonine Kinase | CDK2 | 8% | 99% |
| CDK8 | 15% | 88% | |
| ROCK1 | 5% | 92% | |
| PKA | <5% | 99% | |
| PKCα | <5% | 100% | |
| AKT1 | 7% | 94% | |
| BRAF | 11% | 91% | |
| p38α (MAPK14) | 9% | 97% | |
| Lipid Kinase | PI3Kα | <5% | 85% |
| Atypical Kinase | ATM | <5% | 75% |
| mTOR | 6% | 89% | |
| Other | TNIK | 35% | 93% |
| DYRK1A | 28% | 96% |
Discussion and Interpretation
Analysis of Selectivity
The illustrative data clearly distinguishes the inhibition profiles of the two compounds.
-
Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across nearly the entire panel.[5][6] Its promiscuity arises from its ability to fit effectively into the highly conserved ATP-binding pocket of most kinases, making it a useful positive control but a poor therapeutic candidate due to high potential for toxicity.[6]
-
Compound X: In contrast, Compound X exhibits a focused inhibitory profile. It shows potent activity against members of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, and 3), with >90% inhibition at 1 µM. Moderate activity is observed against VEGFR2, TNIK, and DYRK1A, while the vast majority of other kinases, including critical signaling nodes like EGFR, AKT1, and PKCα, are largely unaffected.
This profile suggests that Compound X is a selective FGFR inhibitor . This aligns with published research demonstrating that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively functionalized to target FGFRs with high potency.
Biological Context: The FGFR Signaling Pathway
The potent and selective inhibition of FGFRs by Compound X has significant biological implications. The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[7][8] Its aberrant activation through mutation, amplification, or fusion is a known driver in various cancers, including bladder, breast, and lung carcinomas.[9][10]
Caption: Simplified FGFR signaling pathway showing inhibition by Compound X.
By selectively blocking FGFR, Compound X would be hypothesized to inhibit downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor growth driven by FGFR dysregulation.[7][11] The lack of activity against other key kinases like EGFR and PI3Kα suggests a lower likelihood of certain off-target side effects, making it a more promising candidate for further development than a non-selective agent.
Conclusion
Kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. This guide demonstrates a systematic approach to evaluating the selectivity of a novel kinase inhibitor, using the representative molecule this compound (Compound X). The illustrative data highlights how a compound derived from a privileged scaffold can be engineered for high selectivity towards a specific kinase family, in this case, FGFR.
The comparison with a non-selective inhibitor like Staurosporine underscores the importance of such profiling. A selective profile, like the one demonstrated for Compound X, provides confidence in the compound's mechanism of action and offers a rational basis for its progression into more complex cellular and in vivo models. This rigorous, data-driven approach is fundamental to developing safer and more effective targeted therapies.
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On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine . PMC - NIH. [Link]
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A Comparative Analysis for Drug Discovery Professionals: Vemurafenib vs. the 1-Ethyl-1H-pyrrolo[2,3-b]pyridine Scaffold
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. This guide provides a comparative analysis of two distinct entities in this domain: vemurafenib, a highly specific inhibitor of the BRAF V600E mutation, and the 1-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold, a versatile platform for the development of inhibitors against a range of kinase targets. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two approaches to kinase inhibition.
Introduction: Specificity vs. Versatility
Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1][2] This mutation is a key driver in approximately 50% of melanomas and is also found in various other cancers.[3] The U.S. Food and Drug Administration (FDA) approved vemurafenib in 2011 for the treatment of late-stage melanoma with the BRAF V600E mutation, marking a significant advancement in personalized medicine.[1][4]
The 1H-pyrrolo[2,3-b]pyridine scaffold , on the other hand, represents a foundational structure for a diverse array of kinase inhibitors. While this guide specifies the 1-Ethyl derivative, it is crucial to understand that the core scaffold is a privileged structure in medicinal chemistry. Its derivatives have been developed to target a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Traf2 and Nck-interacting kinase (TNIK).[4][5] This adaptability makes the 1H-pyrrolo[2,3-b]pyridine scaffold a valuable starting point for developing novel kinase inhibitors against different cancer types.
Mechanism of Action: A Tale of Two Strategies
Vemurafenib's mechanism of action is a prime example of targeted therapy. It functions by directly inhibiting the constitutively active BRAF V600E kinase, which in turn blocks signaling through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK).[6] This pathway, when aberrantly activated, drives cell proliferation and survival. By selectively targeting the mutated BRAF protein, vemurafenib effectively halts this oncogenic signaling cascade in cancer cells harboring the V600E mutation.[1]
Conversely, the mechanism of action for a this compound derivative is entirely dependent on the other substitutions on the core scaffold and the specific kinase it is designed to inhibit. For instance, derivatives of this scaffold have been shown to inhibit:
-
FGFRs , which are involved in cell proliferation, migration, and angiogenesis.[4][7]
-
GSK-3β , a kinase implicated in a variety of cellular processes, including cell proliferation and survival, with inhibitors being investigated for Alzheimer's disease and cancer.[5]
-
TNIK , which is crucial for the development of colon cancer cell lines.
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows medicinal chemists to modify its structure to achieve desired potency and selectivity against a specific kinase of interest.
Signaling Pathway Diagrams
Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold targeting multiple pathways.
Comparative Data Summary
| Feature | Vemurafenib | This compound Scaffold Derivatives |
| Primary Target(s) | BRAF V600E | Various kinases (e.g., FGFRs, GSK-3β, TNIK) depending on the derivative. |
| Mechanism | Selective, ATP-competitive inhibitor of mutated BRAF. | Generally ATP-competitive inhibitors of the target kinase. |
| Indications | FDA-approved for BRAF V600E-mutant metastatic melanoma and Erdheim-Chester disease. [6] | Investigational for various cancers and other diseases, depending on the target. |
| Selectivity | Highly selective for BRAF V600E over wild-type BRAF and other kinases at therapeutic concentrations. | Selectivity varies widely based on the specific derivative and its intended target. |
| Resistance Mechanisms | Reactivation of the MAPK pathway, mutations in NRAS, or upregulation of receptor tyrosine kinases. [8] | Target-dependent; may involve mutations in the kinase domain or activation of bypass signaling pathways. |
| Off-Target Effects | Can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to secondary cancers like cutaneous squamous cell carcinoma. Also inhibits other kinases at higher concentrations. [9][10][11] | Off-target effects are specific to each derivative and its kinase selectivity profile. |
Experimental Protocols for Comparative Evaluation
To objectively compare a novel this compound derivative with vemurafenib, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against their target kinases.
Materials:
-
Recombinant kinase (e.g., BRAF V600E, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Test compounds (Vemurafenib and this compound derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add the kinase and the test compound at various concentrations. b. Incubate to allow for compound-kinase binding. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. [2]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., BRAF V600E-mutant melanoma cells, a cell line relevant to the this compound derivative's target)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. [6][13]4. Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. [12] b. Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Objective: To assess the ability of the test compounds to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines for implantation
-
Matrigel (optional, to aid tumor establishment)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice. [14][15][16]2. Tumor Growth and Treatment: a. Allow the tumors to grow to a palpable size. b. Randomize the mice into treatment groups (vehicle control, vemurafenib, this compound derivative). c. Administer the compounds according to the planned dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The comparison between vemurafenib and the this compound scaffold highlights two successful, yet distinct, strategies in kinase inhibitor drug discovery. Vemurafenib exemplifies the power of a highly targeted approach against a specific oncogenic driver, offering significant clinical benefit to a defined patient population. However, its efficacy is limited by the development of resistance and off-target effects.
The this compound scaffold, as a representative of a versatile chemical platform, offers the potential to generate a multitude of inhibitors against various kinases implicated in cancer and other diseases. The challenge and opportunity lie in the meticulous optimization of derivatives to achieve high potency and selectivity for the desired target, thereby minimizing off-target toxicities.
For drug development professionals, the choice between these strategies depends on the specific therapeutic goal. The development of highly specific inhibitors like vemurafenib is ideal when a well-defined, actionable target is identified. In contrast, the exploration of versatile scaffolds like 1H-pyrrolo[2,3-b]pyridine is a powerful engine for discovering first-in-class inhibitors for novel kinase targets. A thorough understanding of both approaches is crucial for advancing the field of targeted therapy.
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Structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have established it as a privileged scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives targeting two critical classes of kinases: Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). We will delve into the nuanced molecular interactions that govern inhibitory activity and provide detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to navigate the complexities of kinase inhibitor design.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Tale of Potency and Selectivity
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, making it a compelling target for therapeutic intervention.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with SAR studies revealing critical insights into the structural requirements for high-affinity binding.[1][2]
Comparative SAR Analysis of FGFR Inhibitors
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3. Analysis of these data highlights the profound impact of substitutions on the core scaffold.
| Compound | R | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | H | 1900 | - | - |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 11 | 15 | 42 |
| 4h | 2,6-dichloro-3-methoxyphenyl | 7 | 9 | 25 |
| 4k | 2,6-dichloro-3-hydroxyphenyl | 10 | 12 | 38 |
Data compiled from Su et al., 2021.[1][2]
The initial lead compound 1 , with an unsubstituted phenyl group, demonstrated modest FGFR1 inhibitory activity.[3] A significant leap in potency was achieved by introducing a 2,6-dichlorophenyl moiety, as seen in compounds 4a , 4h , and 4k . This substitution pattern is crucial for anchoring the inhibitor within a hydrophobic pocket of the kinase domain.[3] Further exploration of the meta position on this phenyl ring revealed that a methoxy group (4h ) provided a slight improvement in potency against all three FGFR isoforms compared to a dimethoxy substitution (4a ) or a hydroxyl group (4k ).[1][2] This suggests a fine-tuning of electronic and steric properties at this position to maximize interactions with the receptor.
The remarkable increase in potency from compound 1 to the 4 series underscores the importance of the disubstituted phenyl ring in achieving high-affinity binding. Specifically, the dichlorophenyl group is thought to induce a specific conformation of the inhibitor that is favorable for interaction with the FGFR active site.
Experimental Protocols
The synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is a multi-step process that can be adapted to generate a library of analogues for SAR studies.[2]
Step 1: Synthesis of 3-((2,6-dichloro-3-methoxyphenyl)ethynyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent, add 2,6-dichloro-3-methoxy-1-ethynylbenzene.
-
Add a palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst, such as CuI.
-
Add a base, such as triethylamine, and stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction and purify the product by column chromatography to yield the desired alkynyl intermediate.
Step 2: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine core
-
The specific cyclization conditions will depend on the overall synthetic strategy but often involve treatment with a strong base or a transition metal catalyst to facilitate the formation of the pyrrole ring.
Note: This is a generalized synthetic scheme. For detailed, step-by-step instructions, including reagent quantities, reaction times, and purification methods, please refer to the supporting information of Su et al., 2021.[2]
The inhibitory activity of the synthesized compounds against FGFR can be determined using a variety of biochemical assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[4]
Principle: This assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster resonance energy transfer (FRET). An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of the FGFR kinase/Eu-anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to the wells.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Janus Kinase (JAK) Inhibition: Targeting the Cytokine Signaling Cascade
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a pivotal role in cytokine signaling.[5] Dysregulation of the JAK/STAT pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective JAK inhibitors.[3][6]
Comparative SAR Analysis of JAK3 Inhibitors
The following table presents the inhibitory activities of several 1H-pyrrolo[2,3-b]pyridine derivatives against JAK3, highlighting the key structural features that drive potency and selectivity.
| Compound | R1 | R2 | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 6 | H | N-methylcyclohexylamino | 1100 | 2900 | 1800 |
| 14a | CONH2 | cyclohexylamino | 14 | - | - |
| 14c | CONH2 | (trans-4-hydroxycyclohexyl)amino | 11 | - | - |
| 11g | CONH2 | (cis-4-hydroxycyclohexyl)amino | 5.3 | - | - |
| 11h | CONH2 | (cis-4-methoxycyclohexyl)amino | 4.8 | - | - |
| 11i | CONH2 | (tetrahydro-2H-pyran-4-yl)amino | 4.1 | - | - |
Data compiled from Nakajima et al., 2015.[3][6]
The initial hit compound 6 displayed modest and non-selective JAK inhibition.[3] A significant breakthrough was the introduction of a carbamoyl group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring, as seen in compound 14a , which resulted in a nearly 80-fold increase in JAK3 potency.[3] This modification is believed to form a crucial hydrogen bond interaction with the kinase hinge region.
Further optimization focused on the substituent at the C4-position. Replacing the N-methylcyclohexylamino group with a simple cyclohexylamino group (14a ) was beneficial. The introduction of a hydroxyl group on the cyclohexyl ring, particularly in the cis conformation (11g ), led to a further increase in potency. This suggests that the hydroxyl group may form an additional hydrogen bond within the active site. The methoxy-substituted analogue (11h ) and the tetrahydropyran-containing compound (11i ) also exhibited excellent potency, indicating that this region of the binding pocket can accommodate various polar groups.[3]
Experimental Protocols
The synthesis of these JAK3 inhibitors involves a convergent strategy, with the key step being the coupling of the substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide core with the desired cycloalkylamine.[3]
General Synthetic Scheme:
Caption: General synthetic route to 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
-
Start with a commercially available 7-azaindole derivative.
-
Introduce a cyano group at the C5 position, followed by chlorination at the C4 position using standard halogenation reagents.
Step 2: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
-
Hydrolyze the nitrile group of the intermediate from Step 1 to a carboxylic acid.
-
Convert the carboxylic acid to a primary amide using standard amidation conditions.
Step 3: Buchwald-Hartwig Amination
-
Couple the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with the desired cycloalkylamine using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).
-
Perform the reaction in a suitable solvent, such as dioxane, in the presence of a base (e.g., Cs2CO3).
-
Purify the final product by column chromatography.
For specific reaction conditions and characterization data, please refer to the detailed experimental section in Nakajima et al., 2015.[3]
The inhibitory potency of the synthesized compounds against JAK3 can be evaluated using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[7]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test inhibitor or DMSO (vehicle control).
-
Add 2 µL of a mixture containing the JAK3 enzyme and the substrate peptide (e.g., Poly (Glu, Tyr) 4:1) in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion: A Scaffold of Immense Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The SAR studies presented here for FGFR and JAK3 inhibitors demonstrate that subtle modifications to this core structure can lead to dramatic improvements in potency and selectivity. By understanding the key molecular interactions that drive binding and leveraging the detailed experimental protocols provided, researchers can rationally design and synthesize the next generation of targeted therapeutics. The versatility of the 7-azaindole core ensures its continued prominence in the ongoing quest for more effective and safer medicines.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20835-20846. [Link]
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20835. [Link]
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b] pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
BellBrook Labs. (n.d.). JAK3 Activity Assay | Inhibitor Screening Application. [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. [Link]
-
Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1453-1468. [Link]
-
BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK3 Kinase Assay Kit. [Link]
-
Kang, S., et al. (2021). Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. [Link]
-
Li, G., et al. (2020). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. ResearchGate. [Link]
-
Moustafa, M. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 512-518. [Link]
-
PubChem. (n.d.). 1-(4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methanamine. [Link]
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The Ascendancy of 1H-pyrrolo[2,3-b]pyridines: A Comparative Guide to Selective ATM Kinase Inhibition
In the intricate landscape of cellular signaling, the Phosphoinositide 3-kinase-related kinase (PIKK) family stands as a central pillar, orchestrating responses to DNA damage and cellular stress. Among its members, the Ataxia-Telangiectasia Mutated (ATM) kinase has emerged as a critical node in the DNA double-strand break (DSB) response pathway, making it a prime target for therapeutic intervention, particularly in oncology. The quest for potent and selective ATM inhibitors is paramount to avoid off-target effects on other closely related PIKK family members, such as ATR, DNA-PKcs, and mTOR, which govern distinct cellular functions. This guide provides a comprehensive comparison of 1H-pyrrolo[2,3-b]pyridine derivatives, a promising class of ATM inhibitors, and objectively evaluates their selectivity profile against other PIKK family members, supported by experimental data and methodologies.
The Imperative for Selectivity in PIKK Inhibition
The PIKK family of kinases, comprising ATM, ATR, DNA-PKcs, and mTOR, share significant homology in their kinase domains, presenting a formidable challenge in the development of selective inhibitors. While all are serine/threonine kinases, they are activated by different upstream signals and regulate diverse downstream pathways. ATM and DNA-PKcs are primarily activated by DNA double-strand breaks, whereas ATR responds to single-stranded DNA and replication stress. mTOR, on the other hand, is a central regulator of cell growth and metabolism in response to nutrient availability. Non-selective inhibition of these kinases can lead to a myriad of unintended cellular consequences, underscoring the critical need for compounds with high target specificity.
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, and recent advancements have led to the development of derivatives with exceptional selectivity for ATM.
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the inhibitory activity of key 1H-pyrrolo[2,3-b]pyridine derivatives against ATM and other PIKK family kinases. The data clearly illustrates the superior selectivity profile of these compounds for ATM.
| Compound ID | ATM IC₅₀ (nM) | ATR IC₅₀ (nM) | DNA-PKcs IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (Fold vs. other PIKKs) |
| Compound 25a (ATM-IN-2) | 4[1] | >3000 | >3000 | >3000 | >750 |
| KU-55933 | 13 | >100,000 | 2,500 | 9,300 | >190 (vs. DNA-PKcs) |
| KU-60019 | 6.3 | >10,000 | 1,700 | >10,000 | >270 (vs. DNA-PKcs) |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources for comparative purposes.
Compound 25a, a novel 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates a remarkable leap in both potency and selectivity, with an IC₅₀ of 4 nM for ATM and over 700-fold selectivity against other tested PIKK family members[1][2]. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The well-characterized inhibitors KU-55933 and KU-60019 also exhibit potent ATM inhibition and significant selectivity over other PIKKs, albeit to a lesser extent than Compound 25a.
The Structural Basis for Selectivity
The selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives for ATM can be attributed to specific molecular interactions within the ATP-binding pocket of the kinase. Molecular modeling studies have provided insights into the binding mode of these inhibitors.
The 1H-pyrrolo[2,3-b]pyridine core acts as a scaffold that orients key substituents to form specific hydrogen bonds and hydrophobic interactions with residues unique to the ATM kinase domain. The nitrogen atoms in the pyrrolopyridine ring system are crucial for forming hydrogen bonds with the hinge region of the kinase, a common feature in kinase inhibitor binding. However, it is the specific decorations on this scaffold that fine-tune the interactions and drive selectivity. For instance, specific substitutions can exploit unique pockets and residues within the ATM active site that are not conserved in ATR, DNA-PKcs, or mTOR, thereby preventing efficient binding to these off-target kinases.
Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay
To empirically determine the selectivity of novel compounds, a robust and reproducible in vitro biochemical kinase assay is essential. The following protocol outlines a typical procedure for assessing the inhibitory activity of a test compound against ATM and other PIKK family kinases.
1. Materials and Reagents:
-
Recombinant human kinases (ATM, ATR, DNA-PKcs, mTOR)
-
Kinase-specific peptide substrates (e.g., p53-derived peptide for ATM)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white assay plates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for each specific kinase. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for determining kinase inhibitor IC₅₀ values.
ATM Signaling Pathway and the Point of Inhibition
Understanding the context in which these inhibitors function is crucial. The ATM signaling pathway is a complex cascade initiated by the recognition of DNA double-strand breaks.
Diagram of the ATM Signaling Pathway:
Caption: ATM signaling pathway and the point of inhibition.
Upon detection of a DSB by the MRN complex, inactive ATM dimers are recruited and undergo autophosphorylation to become active monomers. These active ATM monomers then phosphorylate a host of downstream targets, including CHK2, p53, H2AX, and BRCA1, to initiate cell cycle arrest, apoptosis, and DNA repair. The 1H-pyrrolo[2,3-b]pyridine derivatives act by competitively binding to the ATP-binding site of active ATM, thereby preventing the phosphorylation of its downstream substrates and abrogating the DNA damage response.
Conclusion
The development of highly selective ATM inhibitors is a significant advancement in the field of targeted cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile and effective platform for the design of such inhibitors. As demonstrated by the exceptional potency and selectivity of compounds like 25a (ATM-IN-2), this chemical class holds immense promise for the development of novel therapeutics that can precisely target the ATM kinase while minimizing off-target effects on other PIKK family members. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and evaluate the potential of these and other novel ATM inhibitors.
References
-
Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
-
PubMed. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
- Hickson, I., et al. (2004).
- Golding, B. T., et al. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Molecular Cancer Therapeutics, 8(10), 2894-2902.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical hygiene, regulatory compliance, and scientific causality. The procedures outlined herein are designed to integrate seamlessly into your laboratory's existing Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[1][2][3].
Core Principle: Hazard Identification and Risk Mitigation
Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for the ethyl derivative was not found in the initial search, data from the parent compound, 1H-Pyrrolo[2,3-b]pyridine, and related nitrogen-containing heterocyclic compounds like Pyridine, provide a strong basis for risk assessment. These compounds are typically classified as hazardous due to potential toxicity, flammability, and reactivity[4][5]. Therefore, This compound and all materials contaminated with it must be treated as hazardous waste .
Disposal in household trash or down the sanitary sewer system is strictly prohibited[6][7]. Such actions can lead to toxic environmental effects, damage to plumbing infrastructure, and place personnel at risk. All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and relevant state and local authorities[8][9][10].
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Classification & Precautionary Statements | Rationale Based on Analogous Compounds (e.g., Pyridine) |
|---|---|---|
| Physical Hazards | Flammable Liquid (Category 2 or 3) : Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. | Pyridine is a highly flammable liquid. Alkyl substitution generally does not decrease flammability significantly. |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) : Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors. Wash skin thoroughly after handling.[11] | Analogous heterocyclic compounds are known to be harmful via multiple exposure routes[12]. |
| Skin Irritation (Category 2) : Causes skin irritation.[11][13] | A common characteristic of many nitrogen-containing organic compounds[13]. | |
| Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[11] | Direct contact with organic bases can cause significant eye damage[14]. |
| Environmental Hazards | Toxic to aquatic life : Avoid release to the environment. | Nitrogenous heterocyclic compounds can have long-term adverse effects in aquatic environments[4]. |
Procedural Workflow: From Benchtop to Final Disposal
The following sections detail the necessary steps for safe handling and disposal. This workflow is designed to ensure personnel safety and regulatory compliance at every stage.
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure appropriate PPE is worn. The selection of PPE is a critical control measure dictated by the OSHA Laboratory Standard[2][15].
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[16]
-
Eye and Face Protection : Use safety goggles with side-shields or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[11][17]
-
Skin and Body Protection : A flame-retardant lab coat is required. Ensure clothing provides full coverage.
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][18]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and efficient hazardous waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.[6][9]
Step 1: Identify Waste Streams Categorize all waste associated with this compound into three distinct streams:
-
Liquid Waste : Unused or expired pure this compound and solutions containing it.
-
Solid Waste : Contaminated lab supplies, including gloves, absorbent paper, pipette tips, and chromatography materials.
-
Sharps Waste : Contaminated needles, syringes, or broken glassware.
Step 2: Collect Liquid Waste
-
Designate a specific, compatible waste container for this compound liquid waste. This should be a sealable, airtight container, preferably plastic or glass, that is in good condition.[6][18]
-
Do NOT mix this waste with incompatible materials such as strong oxidizing agents or acids.[18]
-
Attach a completed Hazardous Waste label to the container before adding the first drop of waste.[18]
Step 3: Collect Solid Waste
-
Place all contaminated solid materials into a dedicated, clearly labeled, heavy-duty plastic bag or a lined, rigid container.[5]
-
To allow for inspection by environmental health and safety (EHS) personnel, using a clear bag is often preferred.[5]
-
Do not place sharp objects in bags.
Step 4: Collect Sharps Waste
-
Dispose of all contaminated sharps directly into an approved, puncture-resistant sharps container.[6]
Decision Workflow for Waste Handling
The following diagram illustrates the critical decision points in the waste management process for this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
